2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXGZVXOAJEGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655501 | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-50-9 | |
| Record name | 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the established synthetic route via the Hantzsch thiazole synthesis, offering a rationale for the methodological choices. A thorough characterization of the compound is presented, including predicted and experimentally supported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The guide is structured to provide both theoretical understanding and practical insights for researchers working with this and related molecular scaffolds.
Introduction and Significance
This compound belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a key pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromophenyl group at the 2-position and a carboxylic acid at the 4-position of the thiazole ring provides multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The bromophenyl moiety, in particular, can be utilized in cross-coupling reactions to introduce further molecular complexity, while the carboxylic acid group allows for the formation of amides, esters, and other derivatives.
Synthesis of this compound
The most common and efficient method for the synthesis of the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1]
Synthetic Pathway Rationale
The Hantzsch synthesis is a robust and high-yielding method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol
The synthesis of this compound can be achieved in a two-step process starting from 4-bromobenzaldehyde.
Step 1: Synthesis of 4-bromothiobenzamide
4-bromobenzaldehyde is converted to 4-bromothiobenzamide. This can be achieved by reacting the aldehyde with a sulfur source such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine.
Step 2: Hantzsch Thiazole Synthesis
The resulting 4-bromothiobenzamide is then reacted with an α-halocarbonyl compound containing a carboxylic acid or a precursor group. A suitable reagent is ethyl 2-chloroacetoacetate. The reaction is typically carried out in a polar solvent such as ethanol or dimethylformamide (DMF) and may be heated to facilitate the reaction. The resulting ethyl ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Detailed Protocol:
Materials:
-
4-bromothiobenzamide
-
Ethyl 3-bromo-2-oxobutanoate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
To a solution of 4-bromothiobenzamide (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxobutanoate (1 equivalent).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude residue in a suitable solvent and purify by column chromatography to obtain ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate.
-
To the purified ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the thiazole proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |
| Thiazole H-5 | 8.0 - 8.5 | Singlet | 1H |
| Bromophenyl (ortho to thiazole) | 7.8 - 8.0 | Doublet | 2H |
| Bromophenyl (meta to thiazole) | 7.6 - 7.8 | Doublet | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid and the quaternary carbons of the aromatic rings are expected to be key diagnostic signals.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Thiazole C-2 | 160 - 170 |
| Thiazole C-4 | 140 - 150 |
| Bromophenyl C-ipso (attached to thiazole) | 130 - 135 |
| Bromophenyl C-para (attached to Br) | 125 - 130 |
| Bromophenyl C-ortho | 128 - 132 |
| Bromophenyl C-meta | 120 - 125 |
| Thiazole C-5 | 115 - 120 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=N stretch (Thiazole) | 1600 - 1650 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₆BrNO₂S), the expected molecular weight is approximately 283.94 g/mol for the most abundant isotopes.
Expected Fragmentation Pattern:
-
Molecular Ion Peak [M]⁺: A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, an M+2 peak of nearly equal intensity is expected.
-
Loss of -COOH: A fragment corresponding to the loss of the carboxylic acid group (m/z [M-45]⁺).
-
Loss of Br: A fragment corresponding to the loss of the bromine atom (m/z [M-79/81]⁺).
-
Thiazole Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.
Caption: Molecular structure with key functional groups highlighted.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂S | - |
| Molecular Weight | 284.13 g/mol | - |
| CAS Number | 21160-50-9 | - |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF | - |
Applications in Drug Development and Research
Thiazole derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents.[2] Its structural features make it a candidate for derivatization to explore its potential as an:
-
Anticancer Agent: The thiazole nucleus is present in several anticancer drugs.
-
Antimicrobial Agent: Thiazole derivatives have shown efficacy against various bacterial and fungal strains.
-
Anti-inflammatory Agent: The scaffold can be modified to develop novel anti-inflammatory drugs.
The presence of the bromine atom allows for further functionalization through reactions like Suzuki or Heck coupling, enabling the synthesis of a diverse library of compounds for biological screening.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of this compound. The Hantzsch thiazole synthesis provides a reliable route to this versatile building block. The detailed spectroscopic data, including NMR, FTIR, and MS, serve as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. The potential applications of this molecule in drug discovery highlight its importance as a scaffold for the development of new therapeutic agents. This guide aims to be a valuable resource for scientists and professionals in the field of medicinal and organic chemistry.
References
An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 21160-50-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details a probable synthetic route via the Hantzsch thiazole synthesis, outlines its key physicochemical and spectroscopic characteristics, and explores its reactivity at the carboxylic acid and bromophenyl functionalities. Furthermore, this guide discusses the prospective applications of this compound, drawing insights from the extensive biological activities reported for structurally related thiazole derivatives. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Strategic Value of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone for the design of novel therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
The subject of this guide, this compound, strategically combines three key functional motifs: the bioactive thiazole ring, a versatile bromophenyl group amenable to cross-coupling reactions, and a carboxylic acid handle for derivatization. This trifunctional architecture positions it as a highly valuable intermediate for the synthesis of compound libraries and as a fragment for the development of targeted therapeutics, such as protein degrader building blocks.[4]
Physicochemical and Spectroscopic Profile
Core Chemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 21160-50-9 | [5][6] |
| Molecular Formula | C₁₀H₆BrNO₂S | [5][6] |
| Molecular Weight | 284.13 g/mol | [5][6] |
| Appearance | Expected to be an off-white to pale yellow solid | General observation for similar compounds |
| Purity | Commercially available up to ≥98% | [4] |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the analysis of its functional groups and data from analogous structures.
The proton NMR spectrum is expected to show distinct signals for the thiazole proton and the aromatic protons of the bromophenyl ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiazole-H5 | ~8.3 - 8.5 | Singlet (s) | The proton on the thiazole ring is deshielded. |
| Phenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | Protons adjacent to the thiazole ring. |
| Phenyl-H (ortho to Br) | ~7.6 - 7.8 | Doublet (d) | Protons adjacent to the bromine atom. |
| Carboxylic Acid-OH | >12.0 | Broad Singlet (br s) | Highly deshielded and often broad.[7] |
Predicted chemical shifts are based on standard values for aromatic and heterocyclic protons in similar chemical environments.[7][8]
The carbon NMR spectrum will provide a signature for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxylic Acid) | 165 - 175 | Typical range for carboxylic acid carbonyls.[9][10] |
| C2 (Thiazole, attached to phenyl) | 168 - 172 | Highly deshielded due to attachment to N and S. |
| C4 (Thiazole, attached to COOH) | 145 - 150 | Deshielded by adjacent heteroatoms and the carboxyl group. |
| C5 (Thiazole) | 125 - 130 | The C-H carbon of the thiazole ring. |
| C (ipso, attached to thiazole) | ~130 | Aromatic carbon attached to the thiazole. |
| C-H (Aromatic) | 128 - 133 | Standard range for aromatic carbons. |
| C-Br (ipso) | ~125 | Aromatic carbon attached to bromine. |
Predicted chemical shifts are based on typical values for thiazole and substituted benzene rings.[9][10][11]
The infrared spectrum will be dominated by absorptions from the carboxylic acid and aromatic moieties.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Characteristic broad absorption due to hydrogen bonding.[12] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Strong, sharp peak for the carbonyl group.[12][13] |
| C=N Stretch (Thiazole) | 1600 - 1650 | Medium | Typical for imines within a heterocyclic system. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected in this region. |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Strong | Associated with the carboxylic acid C-O bond. |
| C-Br Stretch | 500 - 600 | Medium to Strong | In the fingerprint region. |
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 283/285 | Molecular ion peak showing the bromine isotope pattern (⁷⁹Br/⁸¹Br). |
| [M-COOH]⁺ | 238/240 | Loss of the carboxylic acid group. |
Synthesis and Methodologies
The most direct and widely recognized method for the construction of the 2-arylthiazole core is the Hantzsch Thiazole Synthesis .[1][14][15] This method involves the condensation of an α-haloketone with a thioamide.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a two-step process starting from 4-bromothiobenzamide and ethyl bromopyruvate.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Hantzsch Synthesis and Saponification
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[14][16]
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromothiobenzamide (1.0 eq) and absolute ethanol to form a slurry.
-
Add ethyl bromopyruvate (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the resulting crude mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Suspend the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and reduce the ethanol volume in vacuo.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 2-3 using dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts and dry thoroughly to yield the final product.
Chemical Reactivity and Derivatization
The bifunctional nature of this molecule allows for selective reactions at either the carboxylic acid or the bromophenyl group.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for forming esters, amides, and other derivatives.
A standard method for converting the carboxylic acid to its corresponding ester.
Caption: Fischer esterification of the title compound.
Protocol: Synthesis of a Methyl Ester Derivative
-
Dissolve this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-8 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Reactions at the Bromophenyl Group
The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
This powerful reaction allows for the introduction of a wide range of aryl or vinyl substituents.
Caption: Suzuki coupling at the bromophenyl position.
Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
The crude product can be purified by column chromatography.
Potential Applications in Drug Discovery and Materials Science
While direct biological data for this compound is limited, the extensive research on its structural analogs provides strong indicators of its potential.
-
Anticancer Agents: Numerous thiazole derivatives, including those with a 4-(4-bromophenyl) substituent, have been synthesized and evaluated for their anticancer properties. These compounds often act as inhibitors of key kinases or other enzymes involved in cell proliferation. The title compound serves as a key intermediate for synthesizing such derivatives.[3][17]
-
Antimicrobial Agents: The thiazole nucleus is a common feature in compounds with potent antibacterial and antifungal activities.[2][3] Derivatization of the carboxylic acid group of the title compound with various amines or alcohols could lead to novel antimicrobial candidates.
-
Agrochemicals: The ethyl ester of this compound has been noted for its potential applications in agrochemicals, likely as a precursor for pesticides or herbicides.[18]
-
Materials Science: The rigid, aromatic structure of this molecule suggests potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable derivatization.
Conclusion
This compound is a strategically designed molecule that offers significant versatility for chemical synthesis. Its three distinct functional groups—the thiazole core, the reactive bromophenyl ring, and the carboxylic acid handle—provide orthogonal points for derivatization. This guide has provided a detailed overview of its predicted chemical properties, a plausible and robust synthetic route, and key protocols for its further functionalization. The strong precedent for biological activity in related compounds underscores its potential as a valuable building block for the discovery of new pharmaceuticals and advanced materials. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers looking to harness the potential of this versatile chemical entity.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. bhu.ac.in [bhu.ac.in]
- 12. eng.uc.edu [eng.uc.edu]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. scribd.com [scribd.com]
- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway based on established chemical principles, detail methods for its structural elucidation, and explore its current and potential applications. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and utility. The primary identifier for this compound is CAS Number: 21160-50-9 .[1][2][3]
Compound Identification and Physicochemical Properties
This compound is a substituted thiazole derivative. The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, combined with the reactive handles of a carboxylic acid and a bromophenyl group, makes it a versatile intermediate for further chemical modification.[4]
| Property | Value | Source |
| CAS Number | 21160-50-9 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₂S | [1][2][5] |
| Molecular Weight | 284.1 g/mol | [1] |
| Appearance | Typically an off-white or white solid | [6] |
| Purity | Commercially available at ≥98% | [1] |
| Synonyms | 2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid | [3] |
Synthesis and Purification: The Hantzsch Thiazole Synthesis
The most common and efficient method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of a thioamide with an α-haloketone. For the target molecule, this translates to the cyclocondensation of 4-bromothiobenzamide with an ethyl ester of bromopyruvic acid, followed by saponification.
Causality in Experimental Design:
-
Choice of Reactants: 4-Bromothiobenzamide provides the C2-N3 bond and the 2-aryl substituent of the thiazole ring. Ethyl bromopyruvate provides the C4-C5-S1 backbone. The ester form is used to protect the carboxylic acid during the ring formation and is easily hydrolyzed in a subsequent step.
-
Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without being overly reactive. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization.
-
Saponification: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid using a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate salt.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add 4-bromothiobenzamide (1.0 eq) and absolute ethanol. Stir until dissolved.
-
Add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1.05 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume under reduced pressure. The crude product can be isolated by filtration or by adding water to precipitate the ester.
-
Purify the crude ethyl ester by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Saponification to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution dropwise with 2M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: Hantzsch synthesis and subsequent saponification workflow.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides information about the isotopic pattern of bromine (¹⁹Br/⁸¹Br), which is highly characteristic.
Expected Spectroscopic Data
| Technique | Expected Signals and Interpretation |
| ¹H NMR | - Aromatic protons of the bromophenyl ring will appear as two distinct doublets (an AA'BB' system) in the ~7.6-7.9 ppm range due to para-substitution.- The proton at the C5 position of the thiazole ring will appear as a sharp singlet, typically downfield (~8.3-8.5 ppm).- A broad singlet for the carboxylic acid proton will be observed far downfield (>12 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbons of the bromophenyl ring will appear in the aromatic region (~125-135 ppm).- The C-Br carbon will be identifiable.- Thiazole ring carbons will appear further downfield (~115-170 ppm), with the C2 and C4 carbons being significantly deshielded.- The carboxylic acid carbonyl carbon (C=O) will be observed at >165 ppm. |
| IR (cm⁻¹) | - A very broad absorption from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.- A sharp, strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid.- Absorptions in the 1500-1600 cm⁻¹ range for C=C and C=N stretching of the aromatic and thiazole rings. |
| Mass Spec (ESI-) | - A strong signal for the [M-H]⁻ ion at m/z ≈ 282/284, showing the characteristic ~1:1 isotopic pattern for one bromine atom. |
Characterization Workflow Diagram
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]
- 3. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Thiazole synthesis [organic-chemistry.org]
The Hantzsch Synthesis of 2-Aminothiazole Scaffolds: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Relevance of the 2-Aminothiazole Core in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern drug discovery, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2][3] Its prevalence is a testament to its unique combination of physicochemical properties and versatile biological activities. This heterocyclic system is a key structural component in drugs spanning a wide range of indications, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[4][5] The inherent synthetic accessibility of the 2-aminothiazole ring system, primarily through the robust and time-tested Hantzsch thiazole synthesis, further cements its importance in the arsenal of medicinal chemists.[6][7]
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-aminothiazole derivatives, with a specific focus on the reaction between p-bromoacetophenone and various thiourea derivatives. As a Senior Application Scientist, this guide is structured to not only provide detailed, actionable protocols but also to illuminate the underlying chemical principles and strategic considerations that inform experimental design. We will explore the nuances of the Hantzsch reaction mechanism, the impact of substituent diversity on thiourea precursors, and provide detailed, field-proven methodologies for the synthesis and characterization of these valuable compounds.
The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive
First described by Arthur Hantzsch in 1887, this reaction remains a highly efficient and versatile method for the construction of the thiazole ring.[7] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[6] In the context of this guide, p-bromoacetophenone serves as our α-haloketone, and a range of thiourea derivatives will be explored as the thioamide component.
The reaction proceeds through a well-established multi-step mechanism, the understanding of which is crucial for optimizing reaction conditions and predicting outcomes.
Mechanism of the Hantzsch Thiazole Synthesis
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.
The synthesis initiates with a nucleophilic attack by the sulfur atom of the thiourea derivative on the α-carbon of p-bromoacetophenone, proceeding via an SN2 mechanism to form an S-alkylation intermediate.[2] This is followed by an intramolecular cyclization, where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. The resulting five-membered ring, a hydroxythiazoline intermediate, readily undergoes dehydration to yield the final, stable, and aromatic 2-aminothiazole product.[2] The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[2]
Experimental Protocols and Strategic Considerations
The following section provides detailed, step-by-step protocols for the synthesis of 2-aminothiazole derivatives from p-bromoacetophenone and both unsubstituted and substituted thioureas. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole from Unsubstituted Thiourea
This foundational protocol outlines the synthesis of the parent 2-amino-4-(4-bromophenyl)thiazole, a versatile intermediate for further functionalization.
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-amino-4-phenylthiazole derivatives.
Materials:
-
p-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)
-
Methanol
-
5% Aqueous Sodium Carbonate (Na₂CO₃) Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine p-bromoacetophenone and thiourea in methanol.[6]
-
Heat the mixture to reflux with stirring for 30-60 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aromaticity of the final product is a key driving force.[2]
-
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing a stirred 5% aqueous sodium carbonate solution.[6]
-
Rationale: The initial product formed is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the reaction medium.[2] Neutralization with a weak base like sodium carbonate deprotonates the thiazole nitrogen, rendering the product neutral and causing it to precipitate out of the aqueous solution.
-
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts and residual solvent.
-
Allow the product to air dry completely. The crude product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[8]
-
Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).[9]
Protocol 2: Synthesis of 2-(Substituted-amino)-4-(4-bromophenyl)thiazoles from N-Substituted Thioureas
This protocol is adapted for the use of N-monosubstituted thioureas, leading to the formation of 2-(substituted-amino)thiazoles.
Materials:
-
p-Bromoacetophenone (1.0 eq)
-
N-Aryl or N-Alkyl Thiourea (1.1 eq)
-
Ethanol
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution
Procedure:
-
To a round-bottom flask, add p-bromoacetophenone and the N-substituted thiourea.[4]
-
Add a suitable volume of ethanol to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[4]
-
Rationale: The reaction with substituted thioureas may require longer reaction times or different solvents compared to unsubstituted thiourea due to steric and electronic effects of the substituent. Ethanol is a versatile solvent for this transformation.
-
-
Upon completion, cool the mixture to room temperature.
-
Slowly add saturated aqueous sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic (pH 7-8).
-
Rationale: Similar to Protocol 1, this step is to neutralize the hydrobromide salt of the product and induce precipitation.
-
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and air dry. If the product oils out, it may be necessary to perform an extraction with an organic solvent (e.g., ethyl acetate), followed by drying of the organic layer, and removal of the solvent under reduced pressure.
-
Purify the product as needed, typically by recrystallization or column chromatography.
-
Characterize the purified product using appropriate analytical techniques.
Influence of Thiourea Substituents:
The nature of the substituent on the thiourea derivative can influence both the reaction rate and the regioselectivity of the cyclization.
-
Steric Hindrance: Bulky substituents on the thiourea nitrogen can slow down the rate of the initial S-alkylation and the subsequent intramolecular cyclization.
-
Electronic Effects: Electron-donating groups on an N-aryl substituent can increase the nucleophilicity of the nitrogen, potentially favoring the cyclization step. Conversely, electron-withdrawing groups may decrease nucleophilicity.
-
Regioselectivity with N-Monosubstituted Thioureas: In neutral or basic conditions, the reaction of an α-haloketone with an N-monosubstituted thiourea typically yields the 2-(N-substituted amino)thiazole isomer exclusively. However, under acidic conditions, a mixture of the 2-(N-substituted amino)thiazole and the 3-substituted-2-iminothiazoline isomer can be formed.[10] The choice of reaction conditions is therefore critical in controlling the isomeric outcome.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives from p-bromoacetophenone.
| Thiourea Derivative | Solvent | Reaction Time | Yield (%) | Reference |
| Thiourea | Methanol | 30 min | ~95% | [8] |
| Thiourea | Ethanol | 16 hours | 72.9% | [8] |
| Chloroacetylated Thiourea | Methanol | 3 hours | High | [8] |
| N-Aryl Thioureas | Ethanol | 2-4 hours | Good to Excellent | [4] |
Conclusion: A Versatile Synthesis for Modern Drug Discovery
The Hantzsch thiazole synthesis remains an indispensable tool for the construction of the medicinally vital 2-aminothiazole scaffold. The reaction of p-bromoacetophenone with a diverse array of thiourea derivatives offers a straightforward and high-yielding route to a wide range of functionalized thiazoles. By understanding the underlying reaction mechanism and the influence of reaction parameters and substrate substituents, researchers can effectively leverage this powerful transformation to generate novel molecular entities for drug discovery programs. The protocols and insights provided in this guide serve as a robust foundation for the practical application of this important synthetic methodology in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Formation Mechanism of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
This guide provides a comprehensive examination of the synthetic pathway and core chemical mechanisms involved in the formation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the causal principles behind the synthetic strategy, offering both mechanistic depth and practical, field-proven protocols. The thiazole ring is a privileged scaffold in medicinal chemistry, and understanding its synthesis is paramount for the development of novel therapeutics.[1]
Part 1: Strategic Synthesis by Retrosynthetic Analysis
To logically devise a synthesis for this compound, we employ retrosynthesis. The target structure is disconnected at the bonds formed during the primary cyclization reaction. The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[1] This approach involves the condensation of a thioamide with an α-halocarbonyl compound.
Applying this logic, we identify two key synthons:
-
Aryl Thioamide: 4-bromothiobenzamide, which provides the C2-N3-aryl fragment of the thiazole.
-
α-Halo Carbonyl: An ester of bromopyruvic acid (e.g., ethyl bromopyruvate), which supplies the C4-C5-S1 backbone and the eventual carboxylic acid moiety.
This leads to a three-stage synthetic strategy:
-
Thionation: Conversion of a commercially available amide (4-bromobenzamide) to the requisite thioamide using a specialized thionating agent.
-
Hantzsch Cyclization: Condensation of the thioamide with ethyl bromopyruvate to form the thiazole ring as its ethyl ester derivative.
-
Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
The overall workflow is visualized below.
Caption: High-level overview of the three-stage synthetic workflow.
Part 2: A Deep Dive into the Reaction Mechanisms
A thorough understanding of the mechanism at each stage is critical for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: Thionation via Lawesson's Reagent
The conversion of the carbonyl oxygen of an amide to sulfur is most efficiently achieved using Lawesson's Reagent (LR).[2][3] While other reagents like phosphorus pentasulfide exist, LR is milder and often results in cleaner reactions with higher yields.[2]
The mechanism is not a simple substitution but a complex, Wittig-like pathway. In solution, the dimeric Lawesson's Reagent is in equilibrium with a highly reactive dithiophosphine ylide monomer.[4] This monomer undergoes a concerted [2+2] cycloaddition with the amide's carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms an extremely stable phosphorus-oxygen double bond, releasing the desired thioamide.[2][5]
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Stage 2: The Hantzsch Thiazole Synthesis Core Mechanism
This is the cornerstone of the synthesis, where the heterocyclic ring is constructed. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.
-
Nucleophilic Attack (S-Alkylation): The thioamide is a bidentate nucleophile. The sulfur atom, being larger and more polarizable ('softer'), preferentially attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion in a classic SN2 reaction. This forms an isothioamide intermediate.[6]
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate now acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the ester group, forming a five-membered ring. This results in a tetrahedral intermediate, specifically a 4-hydroxythiazoline derivative.
-
Dehydration & Aromatization: The 4-hydroxythiazoline intermediate readily eliminates a molecule of water. This dehydration step is thermodynamically favored as it results in the formation of a stable, conjugated aromatic thiazole ring system.[7]
Caption: Step-by-step mechanism of the Hantzsch Thiazole Synthesis.
Stage 3: Saponification of the Ethyl Ester
The final step is the conversion of the ethyl ester to the target carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, a process known as saponification.[8]
The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to give a carboxylate salt and ethanol. An acidic workup in a subsequent step is required to protonate the carboxylate salt and yield the final, neutral carboxylic acid product, which often precipitates from the aqueous solution.[9][10]
Part 3: Field-Proven Experimental Protocols
The following protocols are self-validating systems, synthesized from established methodologies. Researchers should adapt them as necessary, with appropriate safety precautions.
Protocol 1: Synthesis of 4-Bromothiobenzamide
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzamide (1.0 eq) and Lawesson's Reagent (0.55-0.60 eq).[11]
-
Solvent: Add anhydrous toluene to the flask (approx. 4 mL per 1 mmol of amide).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).
-
Work-up: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue contains the desired thioamide and phosphorus byproducts. Purify the product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system.[3]
Protocol 2: Hantzsch Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
-
Setup: Dissolve 4-bromothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.
-
Reaction: Add ethyl bromopyruvate (1.0-1.1 eq) to the solution.[6][12]
-
Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, the reaction mixture can be poured into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure ester product.[13]
Protocol 3: Hydrolysis to this compound
-
Setup: Suspend the ethyl ester product (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 10% w/v) to the suspension.[9]
-
Heating: Heat the mixture to reflux for 1-2 hours, during which the solid should dissolve as the carboxylate salt is formed.
-
Acidification: Cool the clear solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2-3.
-
Isolation: The target carboxylic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[14][15]
Part 4: Data Presentation and Key Parameters
The efficiency of this synthetic pathway is contingent on careful control of reaction parameters.
| Reaction Stage | Key Reagents | Stoichiometry (Typical) | Solvent | Temperature | Typical Yield | Ref. |
| Thionation | Amide : Lawesson's Reagent | 1.0 : 0.55 | Toluene | Reflux (~110 °C) | 85-95% | [11] |
| Hantzsch Cyclization | Thioamide : Bromo-ester | 1.0 : 1.0 | Ethanol | Reflux (~78 °C) | 70-90% | [1][6] |
| Saponification | Ester : NaOH | 1.0 : 2.5 | Ethanol/Water | Reflux (~80-90 °C) | >90% | [9] |
Conclusion
The formation of this compound is reliably achieved through a robust, three-stage process centered on the Hantzsch thiazole synthesis. This guide has dissected the underlying mechanisms, from the initial thionation of the precursor amide to the pivotal cyclization and final hydrolysis. By understanding the causality behind each transformation—the nucleophilic propensities, the role of intermediates, and the thermodynamic driving forces—researchers can effectively troubleshoot, optimize, and adapt this methodology for the synthesis of a diverse array of valuable thiazole derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]
- 15. calpaclab.com [calpaclab.com]
Methodological & Application
Application Notes & Protocols: Exploring the Biological Landscape of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives. This class of compounds represents a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3] This document outlines detailed protocols for synthesis and key biological assays, explains the scientific rationale behind experimental choices, and presents data in a clear, structured format to facilitate further research and development.
The thiazole ring is a five-membered heteroaromatic ring that is a core component of numerous synthetic compounds with significant pharmacological value.[1] Its derivatives are known to exhibit a vast range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] The specific scaffold, this compound, combines the versatile thiazole nucleus with a bromophenyl group, a substitution known to enhance the biological potency of various therapeutic agents, and a carboxylic acid moiety that provides a key handle for further chemical modification.
Part 1: Synthesis of the Core Scaffold
The foundational step in exploring the biological potential of this class of compounds is the efficient synthesis of the core structure. The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.
Protocol 1: Synthesis of this compound
This protocol details the reaction of 4-bromothiobenzamide with ethyl bromopyruvate followed by saponification.
Causality and Rationale:
-
Hantzsch Thistle Synthesis: This method involves the cyclocondensation of a thioamide with an α-haloketone (or its ester equivalent). It is a robust and high-yielding reaction for forming substituted thiazoles.
-
Starting Materials: 4-bromothiobenzamide provides the N-C-S unit and the 2-(4-bromophenyl) substituent. Ethyl bromopyruvate provides the other three atoms of the thiazole ring and the ester precursor to the carboxylic acid.
-
Saponification: The final hydrolysis step with a strong base (like NaOH) is necessary to convert the ethyl ester intermediate into the desired carboxylic acid, which is often more biologically active or serves as a crucial point for further derivatization.
Step-by-Step Methodology:
-
Step 1: Thiazole Ring Formation (Ester Intermediate)
-
In a 250 mL round-bottom flask, dissolve 4-bromothiobenzamide (10 mmol) in 100 mL of absolute ethanol.
-
To this solution, add ethyl bromopyruvate (11 mmol) dropwise with continuous stirring at room temperature.
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate of ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate will form.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
-
-
Step 2: Saponification to Carboxylic Acid
-
Suspend the crude ethyl ester from Step 1 in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (NaOH) (50 mL).
-
Reflux the mixture for 2-3 hours until the solid completely dissolves and the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 2N hydrochloric acid (HCl).
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove excess acid, and dry.
-
The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][6]
Part 2: Evaluation of Anticancer Activity
Derivatives of the 2-aryl-thiazole-4-carboxylic acid scaffold have shown significant potential as anticancer agents.[7][8] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways like VEGFR-2 that are crucial for tumor growth and angiogenesis.[9][10]
Protocol 2: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.
Causality and Rationale:
-
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Application: This assay allows for the determination of the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This is a critical parameter for evaluating the potency of a potential anticancer drug.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[10]
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well microtiter plate in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[11]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (Percentage Viability vs. Compound Concentration) and determine the IC₅₀ value using non-linear regression analysis.
-
Anticancer Activity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 7.26[10] |
| Derivative B | HepG2 (Liver) | 8.4[10] |
| Derivative C | A549 (Lung) | 62.5[11] |
| Derivative D | HeLa (Cervical) | 3.41[12] |
| 5-Fluorouracil (Std.) | MCF-7 (Breast) | 5.2[6] |
| Cisplatin (Std.) | A549 (Lung) | 45.88[11] |
| Table 1: Representative cytotoxic activity (IC₅₀ values) of thiazole derivatives against various human cancer cell lines. |
Illustrative Mechanism: Apoptosis Induction
Many thiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This pathway is a critical self-validating system; a compound's ability to selectively induce apoptosis in cancer cells is a hallmark of a promising therapeutic agent.[8][10][12]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
Part 3: Evaluation of Antimicrobial Activity
The thiazole scaffold is a cornerstone in the development of antimicrobial agents.[2][13] Derivatives of 2-(4-Bromophenyl)-1,3-thiazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] The mechanism can involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of microbial cell membrane integrity.[2][13]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.
Causality and Rationale:
-
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed after a defined incubation period. The MIC is the lowest concentration at which no turbidity (visible growth) is observed.
-
Self-Validation: The protocol includes positive (microbe, no drug) and negative (broth only) controls to ensure the validity of the results, confirming that the microbe can grow in the medium and that the medium itself is sterile.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Streak the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate and incubate for 18-24 hours.
-
Pick several well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., 128, 64, 32... down to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.[5][6]
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in determining the endpoint.
-
Antimicrobial Activity Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative P2 | 15.6 | 31.2 | 15.6 |
| Derivative P3 | 31.2 | 15.6 | 31.2 |
| Derivative P4 | 15.6 | 31.2 | 31.2 |
| Norfloxacin (Std.) | < 1 | 1-2 | N/A |
| Fluconazole (Std.) | N/A | N/A | 2-4 |
| Table 2: Representative Minimum Inhibitory Concentration (MIC) values of thiazole derivatives against pathogenic microbes. Data is illustrative based on published findings.[6] |
Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Part 4: Evaluation of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents, often acting by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[4][14][15][16]
Protocol 4: Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the inhibitory effect of a compound on the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Causality and Rationale:
-
Principle: In inflammatory conditions, macrophages are stimulated (e.g., by bacterial LPS) to produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS). NO is unstable and quickly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the intensity of which is proportional to the NO concentration.
-
Application: By measuring the reduction in nitrite concentration in the presence of the test compound, we can quantify its ability to inhibit NO production, a key indicator of anti-inflammatory potential.[15]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the thiazole derivative for 1 hour.
-
Following this pre-treatment, stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
Include control wells: cells only, cells + LPS, and cells + LPS + a known inhibitor (e.g., Nimesulide or Dexamethasone).[14]
-
Incubate the plate for an additional 24 hours.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
-
Anti-inflammatory Activity Data
| Compound Concentration (µM) | % Inhibition of NO Production |
| 1 | 15% |
| 10 | 44%[4] |
| 25 | 68% |
| 50 | 85% |
| Nimesulide (10 µM) | 55%[14] |
| Table 3: Representative data for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages by a thiazole derivative. |
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. tsijournals.com [tsijournals.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricyclic thiazoles are a new class of angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjpmr.com [wjpmr.com]
- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anticancer Potential of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid
Introduction: The Therapeutic Promise of Thiazole Scaffolds in Oncology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its unique structural features allow for diverse chemical modifications, enabling the synthesis of derivatives with a wide spectrum of pharmacological activities.[1][2][3] Thiazole-based compounds have demonstrated the ability to interact with various biological targets implicated in cancer progression, leading to effects such as the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of cell proliferation.[2][3][4] Notably, the nitrogen atom in the thiazole ring can form crucial hydrogen bonds with target proteins and enzymes, enhancing inhibitory activity.[1] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib has further fueled research into this promising class of compounds.[1]
This document provides detailed application notes and protocols for researchers investigating the anticancer properties of a specific thiazole derivative: 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid . This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.[5] Its structure, featuring a bromophenyl group, offers potential for specific interactions with biological targets and serves as a handle for further chemical modifications.[5][6] These guidelines are designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical methodologies for a comprehensive preclinical evaluation.
Putative Mechanism of Action: A Multi-Targeted Approach
While the precise mechanism of this compound is a subject of ongoing investigation, the broader family of thiazole derivatives offers significant insights into its potential modes of action. The anticancer effects of thiazoles are often multifactorial, targeting several key cellular processes.
Key Potential Mechanisms:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to trigger apoptosis in cancer cells.[3][4] This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the modulation of the Bcl-2 family of proteins and the activation of caspases.[3][7][8]
-
Cell Cycle Arrest: Thiazole compounds can halt the cell cycle at various checkpoints (e.g., G1/S or G2/M phase), preventing cancer cells from dividing and proliferating.[3]
-
Inhibition of Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been identified as inhibitors of various kinases, including c-Met, Aurora Kinase, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][9][10][11][12]
-
Inhibition of Tubulin Polymerization: Some thiazole-based agents disrupt the formation of microtubules, essential components of the cellular cytoskeleton involved in cell division, leading to mitotic arrest and cell death.[13]
-
Anti-Metastatic Activity: Certain thiazole derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis.[14]
The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the known activity of related compounds against receptor tyrosine kinases like c-Met.
Caption: Putative inhibition of a receptor tyrosine kinase signaling pathway by the thiazole compound.
Experimental Protocols
The following protocols provide a roadmap for the in vitro evaluation of this compound. It is crucial to include appropriate positive and negative controls in all experiments.
Protocol 1: Assessment of In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, A549 lung cancer)[3][14]
-
This compound
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Value |
| HepG2 | Experimental Value | |
| A549 | Experimental Value | |
| Positive Control (e.g., Doxorubicin) | MCF-7 | Reference Value |
Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, each protocol incorporates self-validating systems:
-
Positive Controls: The use of well-characterized anticancer drugs (e.g., Doxorubicin, Paclitaxel) provides a benchmark for the potency of the test compound.
-
Vehicle Controls: Using a DMSO-only control ensures that the observed effects are due to the compound itself and not the solvent.
Conclusion and Future Directions
The methodologies outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays would warrant further investigation, including:
-
In-depth mechanistic studies: Western blotting to analyze the expression levels of key proteins in apoptosis and cell cycle regulation (e.g., caspases, cyclins, CDKs).
-
Kinase inhibition assays: To determine if the compound directly inhibits specific kinases.
-
In vivo studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.
The thiazole scaffold continues to be a rich source of inspiration for the development of new cancer therapies.[1][17] Systematic investigation, as detailed in these protocols, is essential to unlock the full therapeutic potential of novel derivatives like this compound.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(4-Bromophenyl)thiazole-2-carboxylic Acid [myskinrecipes.com]
- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pnrjournal.com [pnrjournal.com]
antimicrobial properties of thiazole carboxylic acid derivatives
An Application Guide to the Synthesis and Evaluation of Thiazole Carboxylic Acid Derivatives as Novel Antimicrobial Agents
Introduction
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health, necessitating the discovery of novel therapeutic agents with unique mechanisms of action.[1][2] Within the landscape of medicinal chemistry, five-membered heterocyclic compounds, particularly the thiazole nucleus, have emerged as a "privileged scaffold." This is due to their presence in numerous clinically approved drugs and their capacity for diverse biological activities.[3][4] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[4][5]
The amphiphilic nature of the thiazole ring, possessing both hydrophobic and hydrophilic characteristics, may facilitate its penetration of microbial cell membranes, contributing to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] This application guide provides a comprehensive overview and detailed protocols for the synthesis of thiazole carboxylic acid derivatives and the rigorous evaluation of their antimicrobial potential. It is designed for researchers in drug discovery and microbiology, offering field-proven insights and self-validating methodologies to advance the development of this promising class of compounds.
Section 1: Synthesis and Characterization
The chemical tractability of the thiazole ring allows for the creation of large, diverse libraries of derivatives. The Hantzsch synthesis, first reported in 1887, remains the most common and versatile method for constructing the thiazole core.[4]
General Protocol: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the cyclization reaction between an α-halocarbonyl compound (e.g., an α-bromoketone) and a compound containing a thioamide functional group.[4] This method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring. Modern adaptations, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[3]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the selected thioamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Carbonyl: Add the corresponding α-halocarbonyl compound (1.0-1.2 eq) to the solution. For thiazole carboxylic acids, an α-halo-β-ketoester is a common starting material.
-
Reaction Conditions: The mixture can be refluxed for several hours (typically 2-12 h) or subjected to microwave irradiation (e.g., 100-150°C for 10-30 minutes) to drive the cyclization.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure. The crude product is then purified using recrystallization or column chromatography to yield the final thiazole carboxylic acid derivative.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[6][7]
Caption: Hantzsch synthesis workflow for thiazole carboxylic acid derivatives.
Section 2: Diverse Mechanisms of Antimicrobial Action
Thiazole carboxylic acid derivatives exert their antimicrobial effects by targeting multiple, distinct cellular pathways in bacteria and fungi. This versatility makes them attractive candidates for overcoming established resistance mechanisms.
Inhibition of Bacterial Cell Wall and DNA Synthesis
A primary mechanism of action for many antibacterial agents is the disruption of essential cellular processes. Thiazole derivatives have been shown to inhibit key enzymes involved in both cell wall biosynthesis and DNA replication.
-
Cell Wall Synthesis: Some derivatives are predicted to function as inhibitors of the MurB enzyme, which is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[5]
-
DNA Replication: A significant number of thiazole compounds act as potent inhibitors of DNA gyrase (GyrB) and topoisomerase IV (ParE).[3][8] These enzymes are crucial for managing DNA supercoiling during replication. Their inhibition leads to catastrophic DNA damage and cell death. Some derivatives have shown potent activity against S. aureus topoisomerase IV.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid in Drug Discovery
Introduction: The Strategic Value of the 2-Arylthiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific scaffold, 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, represents a particularly valuable starting point for drug discovery campaigns. Its structure presents three key points for chemical modification, allowing for a systematic and diverse exploration of the chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis and detailed protocols for the derivatization of this scaffold at two primary locations: the C4-carboxylic acid and the C4'-bromo position on the phenyl ring. We will explore the strategic rationale behind each modification and provide robust, field-proven protocols for amide coupling, esterification, and Suzuki-Miyaura cross-coupling reactions.
Strategic Derivatization Points
The this compound molecule offers two orthogonal handles for derivatization, enabling a modular approach to library synthesis.
Part 1: Modification of the Carboxylic Acid Moiety
The carboxylic acid at the C4 position of the thiazole ring is a versatile functional group, readily converted into amides and esters. These modifications are fundamental in medicinal chemistry for probing structure-activity relationships (SAR).
Amide Bond Formation: Building Molecular Diversity
Scientific Rationale: Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[3] Converting the carboxylic acid to an amide allows for the introduction of a vast array of commercially available amines. This strategy is employed to:
-
Explore SAR: Systematically alter steric and electronic properties to identify key interactions with a biological target.
-
Introduce Hydrogen Bonding: The N-H and C=O of the amide bond are excellent hydrogen bond donors and acceptors, respectively, which can be critical for target binding affinity and selectivity.
-
Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity (LogP), and metabolic stability.
General Reaction Scheme:

Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and reliable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.[4]
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
EDC (1.2 - 1.5 eq)
-
HOBt (1.2 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms the reactive HOBt-ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
| Amine (R¹R²NH) | Product Name | Typical Yield |
| Aniline | N-phenyl-2-(4-bromophenyl)thiazole-4-carboxamide | 75-85% |
| Benzylamine | N-benzyl-2-(4-bromophenyl)thiazole-4-carboxamide | 80-90% |
| Morpholine | (2-(4-bromophenyl)thiazol-4-yl)(morpholino)methanone | 85-95% |
| Cyclopropylamine | N-cyclopropyl-2-(4-bromophenyl)thiazole-4-carboxamide | 70-80% |
Note: Yields are hypothetical and can vary based on the specific amine and reaction scale.
Esterification: Prodrug Strategies and Property Modulation
Scientific Rationale: Esterification of the carboxylic acid is a valuable strategy for creating prodrugs, which are inactive compounds that are metabolized in vivo to release the active carboxylic acid parent. This approach can overcome issues with poor membrane permeability. Additionally, converting the polar carboxylic acid to a more lipophilic ester can significantly alter solubility and other pharmacokinetic parameters.[5][6]
General Reaction Scheme:

Experimental Protocol: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] Using the alcohol as the solvent drives the equilibrium towards the product.
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Saturated sodium bicarbonate (NaHCO₃) solution, brine
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 mL of methanol per 1 gram of acid) in a round-bottom flask.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the suspension while stirring.
-
Reaction: Heat the mixture to reflux (the boiling point of the alcohol) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc or DCM.
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution).
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude ester is often of high purity. If necessary, it can be purified by recrystallization or flash column chromatography.
| Alcohol (R-OH) | Product Name | Typical Yield |
| Methanol | Methyl 2-(4-bromophenyl)thiazole-4-carboxylate | >90% |
| Ethanol | Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate | >90% |
| Propan-1-ol | Propyl 2-(4-bromophenyl)thiazole-4-carboxylate | 85-95% |
Note: Yields are typically high for simple primary alcohols.
Part 2: Modification of the Bromophenyl Moiety
The bromine atom on the phenyl ring is a synthetic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl and heteroaryl groups, dramatically expanding the structural diversity of the scaffold.
Suzuki-Miyaura Cross-Coupling: Extending the Core Structure
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming C-C bonds between an organohalide and an organoboron compound.[1] Its key advantages in drug discovery include:
-
Broad Substrate Scope: A vast number of boronic acids and their derivatives are commercially available.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups elsewhere in the molecule.[1]
-
Scaffold Hopping: Enables the replacement of the phenyl ring with other aromatic systems to improve potency, selectivity, or ADME properties.
// Invisible nodes for positioning {rank=same; "Ar-Pd(II)-Br(L2)"; "Base_OH"} {rank=same; "Ar-Pd(II)-R(L2)"; "R-B(OH)2"}
// Reactants and byproducts node [shape=plaintext, style="", fillcolor="", fontcolor="#202124", fixedsize=false, width=""]; "Ar-Br" -> "Ar-Pd(II)-Br(L2)"; "R-B(OH)2" -> "Ar-Pd(II)-R(L2)"; "Base_OH" [label="Base (e.g., OH⁻)"]; "Base_OH" -> "Ar-Pd(II)-R(L2)";
// Connect the cycle "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [style=dashed, arrowhead=none]; edge [style=invis]; "Pd(0)L2" -> "Ar-Pd(II)-R(L2)" [constraint=false]; } dot Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol uses a common palladium catalyst, Pd(PPh₃)₄, and a phosphate base. The reaction must be performed under strictly anaerobic conditions to prevent catalyst degradation.[7]
Materials and Reagents:
-
Ester or Amide of this compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Nitrogen or Argon gas
-
Ethyl acetate (EtOAc), water, brine
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the thiazole starting material (1.0 eq), the boronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 4:1 Dioxane/Water). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass and consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water.
-
Extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
| Boronic Acid (R-B(OH)₂) | Product Core Structure | Typical Yield |
| Phenylboronic acid | 2-([1,1'-biphenyl]-4-yl)-thiazole | 80-95% |
| 4-Methoxyphenylboronic acid | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)-thiazole | 85-95% |
| Pyridine-3-boronic acid | 2-(4-(pyridin-3-yl)phenyl)-thiazole | 60-75% |
| Thiophene-2-boronic acid | 2-(4-(thiophen-2-yl)phenyl)-thiazole | 70-85% |
Note: Yields can be sensitive to the purity of reagents and the efficiency of oxygen exclusion.
Conclusion
The this compound scaffold is a highly adaptable platform for the generation of diverse compound libraries in drug discovery. By strategically applying robust synthetic methodologies such as amide coupling, esterification, and Suzuki-Miyaura coupling, researchers can systematically investigate structure-activity relationships. The protocols detailed herein provide a reliable foundation for synthesizing novel derivatives, enabling the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
protocol for amide coupling with 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Protocol for Amide Coupling with 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amide bond formation is a cornerstone reaction in organic synthesis, particularly within the fields of medicinal chemistry and drug development.[1][2][3] The thiazole motif is a prominent scaffold in many biologically active compounds and approved pharmaceuticals.[4] Specifically, derivatives of this compound serve as critical building blocks for novel therapeutics, including protein degrader building blocks.[5] The bromine atom on the phenyl ring also provides a versatile handle for further chemical modifications, such as cross-coupling reactions.
This application note provides a detailed, field-proven protocol for the efficient coupling of this compound with a variety of primary and secondary amines. It addresses the specific challenges associated with heteroaromatic carboxylic acids, such as potential electron deficiency and steric hindrance, and offers guidance on reagent selection, reaction optimization, and product purification.
Understanding the Chemistry: The "Why" Behind the Protocol
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, activation of the carboxylic acid is necessary. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Several classes of coupling reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being the most prevalent.[6]
-
Carbodiimide-based reagents , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate can be prone to racemization and other side reactions. To mitigate this, additives like N-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine to form the desired amide.[6] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[2][8]
-
Uronium/aminium salt-based reagents , like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents.[6][9] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which rapidly reacts with the amine to form the amide.[6][10] HATU is particularly effective for coupling sterically hindered substrates and electron-deficient amines.[3][9][11]
The choice of coupling reagent, base, and solvent is critical and depends on the specific substrates being used. For a substrate like this compound, the electron-withdrawing nature of the thiazole ring can influence the reactivity of the carboxylic acid. Therefore, a robust coupling agent like HATU is often a preferred choice.
Materials and Reagents
| Reagent | Supplier | Typical Purity | Notes |
| This compound | Various | >98% | Store in a cool, dry place.[5] |
| Amine (primary or secondary) | Various | >98% | Ensure the amine is free of moisture. |
| HATU | Various | >98% | Highly efficient but can be moisture sensitive. |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Various | >98% | Water-soluble carbodiimide.[6] |
| HOBt (N-hydroxybenzotriazole) | Various | >98% | Used as an additive with EDC to suppress racemization.[6] |
| DIPEA (N,N-Diisopropylethylamine) | Various | >99% | A non-nucleophilic base. |
| Anhydrous N,N-Dimethylformamide (DMF) | Various | >99.8% | Use a dry, aprotic solvent. |
| Anhydrous Dichloromethane (DCM) | Various | >99.8% | An alternative aprotic solvent. |
| Ethyl acetate | Various | ACS Grade | For workup and chromatography. |
| Hexanes | Various | ACS Grade | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | N/A | For aqueous workup. |
| Brine (Saturated aqueous NaCl) | In-house prep. | N/A | For aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Various | ACS Grade | For drying organic layers. |
Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Recommended for a broad range of amines)
This protocol is generally robust and provides high yields for a variety of amines, including those that are sterically hindered or electron-deficient.[9]
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid in Modern Agrochemical Synthesis
Introduction: The Thiazole Scaffold in Crop Protection
The five-membered thiazole heterocycle is a cornerstone in the development of novel agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of fungicides, herbicides, and insecticides.[4][5] Thiazole derivatives are prized for their potent biological activity, often coupled with low toxicity profiles and the potential for diverse structural modifications, making them a focal point in the search for green and efficient pesticides.[1][2]
This guide focuses on a particularly valuable synthetic intermediate: 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS No: 21160-50-9).[6] This molecule is not merely a passive building block; its architecture is strategically designed for agrochemical synthesis.
-
The Thiazole Core : Provides the foundational pharmacophore responsible for broad-spectrum biological activity.[4]
-
The 2-(4-Bromophenyl) Group : The presence of a halogen, specifically bromine, at the para-position of the phenyl ring is a common feature in highly active agrochemicals.[7] This group can enhance binding affinity to target enzymes and offers a potential site for further synthetic elaboration through cross-coupling reactions.
-
The 4-Carboxylic Acid Moiety : This is the molecule's primary functional handle. It provides a reliable point for derivatization, most commonly through amide bond formation. This allows chemists to systematically modify the molecule to fine-tune its efficacy, selectivity, and physicochemical properties for optimal performance in the field.[8][9][10]
These application notes provide detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, offering insights into the chemical logic that drives its application in agrochemical research and development.
Synthesis of the Core Intermediate
The most direct and reliable method for constructing the 2-aryl-thiazole-4-carboxylate scaffold is the Hantzsch Thiazole Synthesis .[11][12][13] This classic condensation reaction involves an α-haloketone (or its ester equivalent) and a thioamide. The synthesis of this compound is typically achieved in a two-step sequence: Hantzsch condensation to form the ethyl ester, followed by saponification.
Caption: Synthesis workflow for the target intermediate.
Protocol 1: Hantzsch Synthesis of Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Causality: This reaction proceeds via an initial SN2 attack by the nucleophilic sulfur of the thioamide on the α-carbon of ethyl bromopyruvate.[14] The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl, followed by dehydration to yield the stable, aromatic thiazole ring.[11]
Materials:
-
4-Bromothiobenzamide (1.0 equiv)
-
Ethyl bromopyruvate (1.05 equiv)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-bromothiobenzamide and anhydrous ethanol (approx. 10 mL per gram of thioamide).
-
Stir the suspension until the thioamide is partially dissolved.
-
Add ethyl bromopyruvate dropwise to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will often form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum to yield ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate as a solid.
Protocol 2: Saponification to this compound
Causality: This is a standard base-catalyzed ester hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Materials:
-
Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate (1.0 equiv)
-
Sodium Hydroxide (NaOH) (2.0 equiv)
-
Ethanol (EtOH) and Water
-
Hydrochloric Acid (HCl), 2M solution
-
Beaker, magnetic stirrer
Procedure:
-
Dissolve the ester from Protocol 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (dissolved in a minimum amount of water) to the ester solution.
-
Heat the mixture to 50-60 °C and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise while stirring. A precipitate will form as the pH drops below 4.
-
Continue adding HCl until the pH is approximately 2-3.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts.
-
Dry the product in a vacuum oven at 50-60 °C to yield the pure this compound.
| Parameter | Expected Value |
| CAS Number | 21160-50-9[6] |
| Molecular Formula | C₁₀H₆BrNO₂S |
| Molecular Weight | 284.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Overall Yield | 75-85% (over two steps) |
| Purity (HPLC) | >98% |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.5 (s, 1H, thiazole-H), 8.0 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H) |
Application: Synthesis of Novel Agrochemical Candidates via Amide Coupling
The carboxylic acid group is a versatile handle for creating libraries of potential agrochemicals. Amide coupling is the most common derivatization strategy, as it allows for the systematic introduction of diverse amine-containing fragments to probe structure-activity relationships (SAR).[9][10][15][16] The resulting amides have shown significant potential as fungicides and herbicides.[17][18][19]
Caption: General workflow for amide library synthesis.
Protocol 3: General Amide Coupling using EDC/HOBt
Causality: Direct condensation of a carboxylic acid and an amine is unfavorable. Coupling reagents are used to activate the carboxylic acid.[15] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions. Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an active HOBt-ester.[20] This active ester is more stable than the O-acylisourea but highly reactive towards the amine, leading to a clean and efficient formation of the desired amide bond with minimal side products.[20][21]
Materials:
-
This compound (1.0 equiv)
-
Desired amine (e.g., aniline, benzylamine, morpholine) (1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification supplies (Ethyl Acetate, aq. HCl, aq. NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
In a dry, inert atmosphere (e.g., nitrogen), dissolve the thiazole carboxylic acid, the selected amine, and HOBt in anhydrous DMF.
-
Stir the solution at room temperature and add DIPEA.
-
Add EDC hydrochloride portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide.
Structure-Activity Relationship (SAR) Insights
The power of this protocol lies in its ability to generate diverse analogs for SAR studies. Research on related thiazole-based agrochemicals has shown that:
-
Fungicidal Activity: Introducing fragments that mimic natural products or contain specific pharmacophores can lead to potent antifungal agents.[9][10][17][22][23] For example, coupling with amino acid esters or heterocyclic amines can dramatically influence efficacy against pathogens like Botrytis cinerea or Fusarium oxysporum.[9]
-
Herbicidal Activity: Amide derivatives of thiazoles have been investigated as inhibitors of plant-specific enzymes, such as D1 protease.[18] The nature of the amide substituent is critical for achieving selective herbicidal effects.[24][25]
-
Lipophilicity and Systemicity: The choice of the amine component directly impacts the final product's polarity and lipophilicity (LogP), which are critical parameters for its uptake, translocation (systemicity) within the plant, and environmental fate.
| **Amine Fragment (R in R-NH₂) ** | Hypothetical Target | Expected EC₅₀ vs. B. cinerea | Rationale for Selection |
| Cyclopropylamine | Fungicide | 15-30 µg/mL | The cyclopropyl moiety is a common bioisostere found in many active agrochemicals. |
| 4-Fluoroaniline | Fungicide | 5-15 µg/mL | Halogenated anilines often enhance binding affinity and metabolic stability. |
| Morpholine | Fungicide/Herbicide | 20-50 µg/mL | Introduces polarity and improves water solubility, potentially affecting systemicity. |
| L-Alanine methyl ester | Fungicide | >50 µg/mL | Explores natural product-like chemical space; may require further optimization. |
Conclusion
This compound is a high-value, versatile intermediate for agrochemical discovery. Its strategic design, combining a potent thiazole core with a modifiable carboxylic acid handle, enables the efficient synthesis of large and diverse libraries of novel compounds. The Hantzsch synthesis provides a reliable route to the core structure, and robust amide coupling protocols allow for extensive exploration of structure-activity relationships. By leveraging the protocols and insights presented in this guide, researchers can effectively utilize this building block to develop the next generation of innovative and effective crop protection agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole and Isothiazole Chemistry in Crop Protection. | Semantic Scholar [semanticscholar.org]
- 5. tsijournals.com [tsijournals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. hepatochem.com [hepatochem.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 17. Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1- b]thiazole Moiety against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 20. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Inhibitors Using a Thiazole Scaffold: An Application Note and Protocol Guide
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This has led to their incorporation into numerous FDA-approved drugs, such as the antiretroviral agent Ritonavir and the anticancer drug Dasatinib.[4][5] The thiazole nucleus is a key component in compounds targeting a variety of biological macromolecules, from enzymes to receptors, making it a "privileged scaffold" in modern drug discovery.[6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel inhibitors based on the thiazole scaffold. The protocols and explanations herein are designed to be both technically robust and conceptually clear, empowering researchers to confidently embark on their own thiazole-focused drug discovery programs.
Synthetic Strategies for Thiazole-Based Inhibitors: The Hantzsch Synthesis and Beyond
The construction of the thiazole ring can be achieved through various synthetic routes, but the Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely employed and reliable methods.[1][9] This reaction is valued for its simplicity, high yields, and the ready availability of starting materials.[10][11]
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[9][10] The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[12] The versatility of this method allows for the introduction of diverse substituents at various positions of the thiazole ring by simply changing the starting α-haloketone and thioamide, making it ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.[13][14][15]
Beyond the classical Hantzsch synthesis, other methods for thiazole synthesis have been developed, including variations that utilize green chemistry principles, such as solvent-free reactions or the use of reusable catalysts.[11][16]
General Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of thiazole-based inhibitors, starting from the selection of building blocks to the identification of a hit compound.
Caption: A generalized workflow for the synthesis and evaluation of thiazole-based inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole, a common building block for more complex inhibitors, via the Hantzsch thiazole synthesis.[10]
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial
-
Magnetic stir bar and stir plate with heating
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial and place a magnetic stir bar inside.
-
Heating and Reaction: Place the vial on a hot plate set to 100°C and stir the mixture for 30 minutes. The solution will become homogeneous and then a precipitate may start to form.
-
Cooling: Remove the reaction vial from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to ensure thorough mixing. A precipitate of the product will form.
-
Isolation: Set up a Buchner funnel with a 50 mL side-arm flask for vacuum filtration. Wet the filter paper with a small amount of water to ensure a good seal.
-
Filtration: Filter the mixture through the Buchner funnel.
-
Washing: Wash the collected solid (the filter cake) with two portions of 10 mL of cold deionized water to remove any remaining salts.
-
Drying: Carefully transfer the collected solid onto a pre-weighed watch glass and allow it to air dry completely.
-
Yield Determination: Once dry, weigh the product to determine the final mass and calculate the percent yield.
Table 1: Representative Library of Synthesized Thiazole Derivatives
To explore the structure-activity relationship, a library of analogs can be synthesized by varying the α-haloketone and thioamide. The following table provides examples of derivatives that can be synthesized using modifications of the above protocol.
| Compound ID | α-Haloketone | Thioamide | Expected Product |
| TZ-01 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |
| TZ-02 | 2-Bromo-4'-chloroacetophenone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole |
| TZ-03 | 2-Bromo-4'-methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole |
| TZ-04 | 2-Bromoacetophenone | N-Methylthiourea | 2-(Methylamino)-4-phenylthiazole |
| TZ-05 | 3-Bromopentan-2,4-dione | Thiourea | 2-Amino-4,5-dimethylthiazole |
Characterization of Synthesized Compounds
The identity and purity of the synthesized thiazole derivatives must be rigorously confirmed using standard analytical techniques.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.[19][20] The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecule. For example, in the ¹H NMR spectrum of 2-amino-4-phenylthiazole, one would expect to see characteristic signals for the thiazole proton, the amino protons, and the protons of the phenyl ring.[21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which confirms its elemental composition.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A pure compound should ideally show a single peak in the chromatogram.
Protocols for Biological Evaluation: In Vitro Inhibition Assays
Once the synthesized compounds are fully characterized, their biological activity can be assessed through in vitro inhibition assays.[22][23] The specific assay will depend on the biological target of interest (e.g., an enzyme, a receptor).[24] Below is a general protocol for an enzyme inhibition assay.
Materials and Reagents:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized thiazole compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized thiazole compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the target enzyme
-
Varying concentrations of the synthesized thiazole compound or the positive control inhibitor. Include wells with no inhibitor as a negative control (100% enzyme activity).
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells.
-
Signal Detection: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the reaction (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC₅₀) value. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[25]
-
Screening Cascade Visualization
The following diagram illustrates a typical screening cascade for identifying and characterizing novel inhibitors.
Caption: A typical screening cascade for the discovery of novel inhibitors.
Data Presentation: Hypothetical Biological Data
The following table presents hypothetical IC₅₀ values for the library of thiazole derivatives described in Table 1 against a hypothetical kinase target.
Table 2: In Vitro Inhibitory Activity of Synthesized Thiazole Derivatives
| Compound ID | Target Kinase IC₅₀ (nM) |
| TZ-01 | 1500 |
| TZ-02 | 250 |
| TZ-03 | 5000 |
| TZ-04 | 800 |
| TZ-05 | >10,000 |
Data are representative and for illustrative purposes only.
Analysis of such data is crucial for understanding the structure-activity relationship (SAR). For instance, the data in Table 2 suggests that a chloro-substitution at the 4-position of the phenyl ring (TZ-02) is beneficial for inhibitory activity, while a methoxy group at the same position (TZ-03) is detrimental.
Conclusion
The thiazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. This application note has provided a detailed guide to the synthesis, characterization, and biological evaluation of thiazole-based inhibitors. By following the outlined protocols and understanding the underlying scientific principles, researchers can effectively design and develop new chemical entities with the potential to address unmet medical needs. The combination of robust synthetic chemistry, rigorous analytical characterization, and carefully designed biological assays is paramount to the successful discovery of the next generation of thiazole-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole synthesis [organic-chemistry.org]
- 17. latrobe.edu.au [latrobe.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. news-medical.net [news-medical.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. blog.biobide.com [blog.biobide.com]
- 23. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 24. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
The synthesis of this thiazole derivative is a cornerstone for various research applications, particularly in the development of novel therapeutic agents. Achieving a high yield of a pure product is critical. This guide provides a structured approach to identifying and resolving common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering step-by-step guidance to diagnose and rectify the problem.
Issue 1: Low or No Product Yield
A diminished or absent yield is one of the most common frustrations in synthesis. The causes can range from reactant quality to suboptimal reaction conditions.
Initial Diagnostic Steps:
-
Confirm Starting Material Identity and Purity: Use techniques like NMR or melting point analysis to verify the integrity of your starting materials, 4-bromobenzaldehyde and L-cysteine. Impurities can engage in side reactions, consuming your reactants and lowering the yield.[1][2]
-
Reaction Monitoring with Thin-Layer Chromatography (TLC): TLC is an invaluable tool for tracking the progress of your reaction.[1] By spotting the reaction mixture alongside your starting materials, you can observe the consumption of reactants and the formation of the product. An appropriate eluent system, such as a mixture of ethyl acetate and hexane, will be necessary for proper separation.[1]
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale | Suggested Solution |
| Impure Starting Materials | Contaminants in 4-bromobenzaldehyde or L-cysteine can lead to undesired side reactions, reducing the amount of reactants available for the main reaction.[1][2] | Recrystallize or repurify the starting materials. Alternatively, purchase from a reputable supplier with a high purity specification. |
| Suboptimal Reaction Temperature | The Hantzsch thiazole synthesis, a common route for this compound, often requires heating to overcome the activation energy barrier for cyclization.[3] Insufficient temperature can lead to an incomplete reaction. | Gradually increase the reaction temperature, often to reflux.[1] Microwave-assisted synthesis can also be an effective alternative for reducing reaction times and improving yields.[2] |
| Incorrect Reaction Time | The reaction may not have proceeded to completion. | Monitor the reaction using TLC until the starting materials are consumed. The reaction time can range from a few hours to overnight.[1] |
| Inappropriate Solvent | The solvent's polarity and boiling point significantly influence reaction rates and yields.[2] | Ethanol or a mixture of ethanol and water is often effective.[1][4][5] If yield is still low, consider screening other polar protic solvents. |
| Absence of a Catalyst | While not always necessary, an acid catalyst can facilitate the condensation steps in the reaction mechanism. | The addition of a catalytic amount of an acid like p-Toluenesulfonic acid (p-TSA) can improve the reaction rate and yield.[1] |
Issue 2: Formation of Impurities and Side Products
The appearance of multiple spots on a TLC plate indicates the presence of impurities. Identifying these can provide clues to optimize the reaction.
Common Side Products and Their Origins:
| Side Product | Plausible Cause | Preventative Measure |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time or temperature. | Increase reaction time and/or temperature. Monitor with TLC.[1] |
| Thiazolidine Intermediate | The initial cyclization product may not have fully dehydrated to form the aromatic thiazole ring. | Ensure adequate heating and consider adding a catalytic amount of acid to promote dehydration. |
| Oxazole Formation | Contamination of the thioamide source with its corresponding amide can lead to the formation of an oxazole byproduct.[1] | Use a high-purity source of the thio-component (L-cysteine). |
| Dimerization/Polymerization | Under harsh conditions, starting materials or reactive intermediates can self-condense.[1] | Avoid excessively high temperatures and prolonged reaction times beyond what is necessary for completion. |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Purification Strategy Flow:
Caption: Decision tree for product purification.
Recommended Purification Methods:
-
Precipitation and Filtration: Often, the thiazole product will precipitate out of the reaction mixture upon cooling or neutralization with a base like sodium carbonate.[3][6] This is a quick and effective initial purification step. The collected solid should be washed with a cold solvent, such as ethanol or water, to remove soluble impurities.[1]
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[1] A suitable solvent system (e.g., ethanol/water, acetic acid) should be chosen where the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is the method of choice. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically used.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The most common route is a variation of the Hantzsch thiazole synthesis.[7] The reaction proceeds through the following key steps:
-
Hemithioacetal Formation: The thiol group of L-cysteine attacks the carbonyl carbon of 4-bromobenzaldehyde.
-
Cyclization: The amino group of the cysteine intermediate then attacks the same carbonyl carbon, leading to the formation of a thiazolidine ring.
-
Dehydration and Oxidation: The thiazolidine intermediate undergoes dehydration and oxidation to form the aromatic thiazole ring.
Caption: Simplified reaction mechanism.
Q2: Why is L-cysteine used as a reactant?
L-cysteine is a crucial building block in this synthesis as it provides the necessary nitrogen and sulfur atoms for the thiazole ring, as well as the carbon backbone for the carboxylic acid group at the 4-position.[8]
Q3: How critical is temperature control during the reaction?
Temperature control is paramount. While heating is generally required to drive the reaction to completion, excessive temperatures can lead to the formation of degradation products and side reactions, ultimately lowering the yield and complicating purification.[2] A gentle reflux is often optimal.
Q4: What analytical techniques are recommended to confirm the final product's identity and purity?
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[3]
Q5: Can this synthesis be performed under "green" or more environmentally friendly conditions?
Yes, several strategies can make this synthesis more environmentally benign. The use of ultrasound irradiation can lead to higher yields in shorter reaction times under milder conditions.[4] Employing a mixture of ethanol and water as the solvent is also a greener alternative to many organic solvents.[5]
Experimental Protocols
General Synthesis Protocol
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1 equivalent) and L-cysteine (1-1.2 equivalents).
-
Add a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Heat the reaction mixture to reflux and monitor the progress using TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold solvent.
-
If no precipitate forms, neutralize the mixture with a mild base (e.g., 5% sodium carbonate solution) which may induce precipitation.[6]
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
TLC Monitoring Protocol
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 50:50 ethyl acetate/hexane).[6]
-
On a silica gel TLC plate, spot the starting materials (4-bromobenzaldehyde and L-cysteine) and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light or by using an appropriate stain.
-
The reaction is complete when the spots corresponding to the starting materials have disappeared, and a new spot for the product is prominent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid via recrystallization. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuanced mechanics of crystallization, enabling you to troubleshoot effectively and ensure the highest purity of your final compound.
Understanding the Molecule: Physicochemical Properties
Before any purification attempt, a thorough understanding of the compound's properties is critical. These characteristics dictate its behavior in various solvent systems and are foundational to developing a successful recrystallization protocol.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₀H₆BrNO₂S[1] | Indicates the presence of polar (carboxylic acid, thiazole) and non-polar (bromophenyl) regions, suggesting solubility in polar organic solvents. |
| Molecular Weight | 284.13 g/mol [1] | A moderate molecular weight; less likely to sublime under vacuum but requires careful handling to avoid loss. |
| Appearance | Typically a white to off-white or pale-yellow solid. | Color can indicate the presence of impurities. A successful recrystallization should yield a lighter-colored or white crystalline solid. |
| Solubility Profile | Insoluble in water; generally soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., ethanol, methanol) upon heating.[2] | The key to recrystallization is identifying a solvent where solubility is high in hot solvent and low in cold solvent.[3][4] |
| Acidity (pKa) | The carboxylic acid group makes the molecule acidic. | This allows for purification via acid-base extraction, where it can be dissolved in an aqueous base (like NaHCO₃ or NaOH) and precipitated by adding acid.[5] |
The Core Principles of Recrystallization
Recrystallization is a purification technique, not just a precipitation method.[6] It relies on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools, while the impurities either remain dissolved or were never dissolved in the first place.[4]
The process creates a highly ordered crystal lattice. As the saturated solution cools slowly, molecules of this compound will preferentially deposit onto the growing crystal lattice, excluding structurally dissimilar impurity molecules, which remain in the "mother liquor" (the residual solvent).[7]
Experimental Protocol: Recrystallization of this compound
This protocol is designed as a self-validating system, with checkpoints to ensure optimal conditions for purification.
Part 1: Solvent System Selection
The choice of solvent is the most critical factor for a successful recrystallization.[4] For an aromatic carboxylic acid like the target compound, polar solvents and mixed-solvent systems are excellent starting points.[5][8]
-
Initial Screening: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Solvent Testing: To each tube, add ~0.5 mL of a different test solvent at room temperature. Observe the solubility.
-
Good Candidates: Solvents that do not dissolve the compound at room temperature.
-
Poor Candidates: Solvents that dissolve the compound readily at room temperature.[9]
-
-
Heating Test: Gently heat the test tubes containing undissolved solid.
-
The Ideal Solvent: The compound dissolves completely at or near the solvent's boiling point.
-
Potential Mixed-Solvent Components: If a solvent dissolves the compound too well ("soluble solvent") or not at all ("insoluble solvent"), it may be suitable for a mixed-solvent system.[10]
-
-
Cooling Test: Allow the tubes with dissolved compound to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline solid (not an oil) is your best choice.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Acetone
-
Toluene
-
Ethanol/Water (mixed system)[4]
-
Ethyl Acetate/Hexane (mixed system)[11]
Part 2: Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.[12] Using excess solvent is the most common cause of low recovery.[13][14]
-
(Optional) Decolorization: If the hot solution is colored, it may indicate high-molecular-weight colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): This step must be performed quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask to filter the hot solution by gravity.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[15] Once at room temperature, cooling can be completed in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor. Using warm or excessive solvent will dissolve some of your product, reducing the yield.[14]
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for an extended period, followed by drying in a vacuum oven.
-
Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: My compound will not dissolve, even when boiling. What should I do? A1: This indicates you have chosen a solvent in which the compound is too insoluble. You have two primary options:
-
Switch Solvents: Re-evaluate your solvent screen and choose a more polar solvent. For example, if it did not dissolve in hot ethyl acetate, try ethanol.
-
Use a Mixed-Solvent System: If the compound is in a "soluble" solvent (e.g., ethanol), you can add this hot solvent to your current slurry until dissolution is achieved. This effectively creates a new, mixed-solvent system on the fly.
Q2: No crystals are forming even after cooling in an ice bath. What is wrong? A2: This is a classic sign of one of two issues:
-
Too Much Solvent: This is the most common reason for crystallization failure.[13] The concentration of your compound is below its saturation point, even when cold. The solution is to reheat the flask, boil off a portion of the solvent (typically 20-30%), and attempt to cool it again.[15]
-
Supersaturation: The solution may be supersaturated, a metastable state where crystals need a nucleation point to begin forming.[13] You can induce crystallization by gently scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed crystal" of the pure compound if you have one.[13]
Q3: My compound has "oiled out," forming a liquid layer instead of crystals. How can I fix this? A3: "Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound.[10] This is more common with lower-melting point solids or when using mixed-solvent systems. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (if using a mixed system, add the "soluble" solvent) to ensure the saturation point is lowered. Then, allow the solution to cool much more slowly, perhaps by leaving it on a cooling hot plate or insulating the flask to slow heat loss.[13]
Q4: My final yield is very low. Where did my compound go? A4: A low yield can result from several factors:
-
Excessive Solvent: As mentioned, using too much solvent during the dissolution step will leave a significant amount of your product in the mother liquor.[14]
-
Premature Crystallization: If you performed a hot filtration, product may have crystallized in the filter paper or funnel. Ensure your equipment is pre-heated.
-
Incomplete Cooling: Ensure you have allowed sufficient time for cooling in an ice bath to maximize precipitation.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve part of your purified product.[14]
Q5: How do I choose between a single solvent and a mixed-solvent system? A5: A single-solvent recrystallization is almost always preferable due to its simplicity.[10] However, if you cannot find a single solvent that has high solubility for your compound when hot and low solubility when cold, a mixed-solvent system is the ideal alternative.[4][10] This involves a "soluble" solvent that dissolves the compound readily and a miscible "insoluble" solvent (or "anti-solvent") that does not.[10]
Q6: The purified compound is still colored. How can I remove the color? A6: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal. After dissolving your crude compound in the hot solvent, cool the solution slightly, add a small amount of charcoal (e.g., the tip of a spatula), and boil for a few minutes. The charcoal and the adsorbed impurities can then be removed by hot filtration. Be aware that using too much charcoal can adsorb your product and reduce your yield.[15]
References
- 1. calpaclab.com [calpaclab.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. quora.com [quora.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic moiety. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing your experimental conditions. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter in the lab.
Understanding the Fundamentals: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[1][2] The reaction classically involves the condensation of an α-haloketone with a thioamide.[1][2] Its enduring popularity is a testament to its versatility, generally high yields, and the stability of the resulting aromatic thiazole products.[1]
The mechanism proceeds through a series of well-defined steps, which are crucial to understand for effective troubleshooting:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction.[1][3]
-
Cyclization: This is followed by an intramolecular nucleophilic attack where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[1][3]
-
Dehydration: The final step involves the elimination of a water molecule to yield the stable, aromatic thiazole ring.[1][4]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Common Issues in Thiazole Synthesis
This section addresses frequently encountered problems during thiazole synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a common frustration, but a systematic approach can often identify the root cause. Here are the most likely culprits:
-
Purity of Starting Materials: The Hantzsch synthesis is sensitive to impurities in both the α-haloketone and the thioamide.[5] Contaminants can lead to a host of side reactions that consume your starting materials and complicate purification. Always ensure the purity of your reagents before starting the reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that significantly influence the reaction's outcome.[5] A reaction that is too cool may not proceed to completion, while excessive heat can cause decomposition of reactants or products.[6]
-
Incomplete Reaction: It is essential to monitor the reaction's progress. If starting materials are still present after the expected reaction time, consider extending the duration.[6]
-
Side Reactions: The formation of byproducts is a major cause of low yields. These can arise from various sources, as detailed in the following questions.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The appearance of multiple spots on a TLC plate is a clear indication of side product formation. Here are some common possibilities in a Hantzsch synthesis:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your α-haloketone and thioamide.[5]
-
Oxazole Formation: If your thioamide is contaminated with the corresponding amide, you may form an oxazole byproduct.[5]
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to dimers or polymers.[5]
-
Isomeric Thiazoles: With unsymmetrical thioamides, there is a possibility of forming isomeric thiazole products. The regioselectivity can often be controlled by the reaction conditions. Neutral conditions typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of isomers.[6][7]
Q3: How does my choice of solvent impact the reaction?
Solvent selection is a critical parameter that can dramatically affect both the reaction rate and the final yield. Alcohols such as ethanol and methanol are frequently used and often provide good results.[6] In some cases, a mixture of solvents, like ethanol and water, can enhance the yield.[8][9] For microwave-assisted syntheses, polar solvents like methanol and ethanol are particularly effective.[6][10] It is always advisable to perform small-scale solvent screening to determine the optimal choice for your specific substrates.
Q4: Can a catalyst improve my yield, and which one should I choose?
While many Hantzsch syntheses proceed efficiently without a catalyst, certain variations can benefit from their use to improve both yield and reaction rate.[6]
-
Acid Catalysts: p-Toluenesulfonic acid (PTSA) can be employed to catalyze the reaction.[5]
-
Heterogeneous Catalysts: For multicomponent reactions, catalysts like silica-supported tungstosilicic acid have proven effective and offer the advantage of being easily recoverable and reusable.[8][11]
-
Base Catalysts: In some protocols, a mild base is used in the work-up to neutralize the acid formed during the reaction and precipitate the product.[6][12]
The choice of catalyst is highly dependent on the specific substrates and reaction conditions. For the fundamental construction of the thiazole ring from α-haloketones and thioamides, a catalyst-free or simple acid-catalyzed approach is often sufficient.[13]
Optimizing Reaction Conditions: A Data-Driven Approach
The following table summarizes the impact of various reaction parameters on the outcome of the Hantzsch thiazole synthesis, providing a starting point for your optimization efforts.
| Parameter | Common Conditions | Effect on Reaction & Considerations |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate, but can also lead to decomposition. Gentle heating (40-60 °C) is a good starting point for less reactive substrates.[6] |
| Solvent | Ethanol, Methanol, Ethanol/Water | Polar protic solvents are most common. Solvent choice affects solubility of reactants and can influence reaction rate and yield.[6] |
| Reactant Ratio | 1:1 to 1:1.2 (α-haloketone:thioamide) | A slight excess of the thioamide can help drive the reaction to completion.[12] |
| Catalyst | None, PTSA, Silica-supported tungstosilicic acid | Can increase reaction rate and yield, especially for challenging substrates or multicomponent reactions.[5][8] |
| Reaction Time | 30 minutes to several hours | Monitor by TLC to determine the optimal reaction time and avoid decomposition from prolonged heating.[5][12] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a common thiazole derivative.
Protocol 1: Standard Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol is a standard, reliable method for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[12]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.[12]
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry.
Protocol 2: Optimized One-Pot, Multi-Component Synthesis (Conventional Heating & Ultrasonic Irradiation)
This protocol outlines a more advanced, one-pot synthesis that can be performed using either conventional heating or ultrasound irradiation, often resulting in higher yields and shorter reaction times.[8]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (1 mmol)
-
Silica-supported Tungstosilicic Acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure (Conventional Heating):
-
Combine all reactants and the catalyst in a round-bottom flask.
-
Reflux the mixture with stirring at 65°C for 2-3.5 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot solution to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
Procedure (Ultrasonic Irradiation):
-
Combine all reactants and the catalyst in a suitable vessel.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5-2 hours.[8]
-
Follow steps 3-5 from the conventional heating procedure for work-up.
Caption: General Experimental Workflow for Thiazole Synthesis.
Purification Strategies for Thiazole Derivatives
Proper purification is essential to obtain your target compound in high purity. The two most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for purifying solid products. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[14] For thiazole derivatives, polar protic solvents like ethanol and methanol are often a good starting point.[14]
-
General Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Column Chromatography
For compounds that are difficult to recrystallize or for separating mixtures, column chromatography is the method of choice.
-
Solvent System (Eluent): The choice of eluent is crucial for achieving good separation. For thiazole derivatives, common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[15] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your compound.[15] For very polar compounds, a mixture of dichloromethane and methanol can be effective.[15]
-
Troubleshooting Streaking: If your compound streaks on the TLC plate, it may be due to its basicity. Adding a small amount of a basic modifier like triethylamine to the eluent can often resolve this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Thiazole Carboxylic Acids
Welcome to the technical support center for the synthesis of substituted thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Thiazole carboxylic acids are crucial substructures in numerous pharmaceuticals and biologically active molecules.[1][2][3] However, their synthesis is often fraught with challenges ranging from poor yields and side reactions to purification difficulties.
This document provides in-depth, experience-driven answers to common problems, detailed experimental protocols, and logical troubleshooting workflows to guide you through your synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries.
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most likely causes? A: Low yields in the Hantzsch synthesis, a reaction between an α-haloketone and a thioamide, typically stem from three main issues: (1) poor reactivity of starting materials, (2) decomposition of the thioamide or α-haloketone under the reaction conditions, or (3) formation of side products.[4][5] Optimizing temperature, solvent, and reaction time is critical. A common pitfall is using overly harsh conditions which can degrade the sensitive thioamide starting material.
Q2: I'm getting a mixture of regioisomers when using an N-substituted thioamide. How can I control the regioselectivity? A: This is a classic challenge. The reaction of an α-haloketone with an N-monosubstituted thiourea can lead to both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] Reaction conditions play a pivotal role. Neutral or slightly basic conditions typically favor the formation of the 2-amino isomer, while strongly acidic conditions can promote the formation of the 2-imino tautomer.[6] Careful control of pH is therefore essential for regioselectivity.
Q3: The final ester hydrolysis step to get my thiazole carboxylic acid is cleaving the thiazole ring. How can I prevent this? A: The thiazole ring is sensitive to both strong acid and strong base, which can lead to ring-opening or other degradative side reactions. For base-mediated hydrolysis (saponification), milder conditions are recommended. Using lithium hydroxide (LiOH) in a mixed solvent system like THF/water at room temperature or slightly elevated temperatures is often successful.[7] For acid-sensitive substrates, enzymatic hydrolysis or using milder acidic conditions (e.g., HCl in dioxane for a tert-butyl ester) can be effective alternatives.[8]
Q4: My final thiazole carboxylic acid is proving very difficult to purify. What are my options? A: Purification is often challenging due to the amphoteric nature of the molecule. Standard silica gel chromatography can be problematic. Techniques to consider are: (1) Acid-base extraction: Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.[9][10] (2) Recrystallization: Finding a suitable solvent system can provide highly pure material. Common solvents include ethanol, methanol, water, or mixtures like toluene/petroleum ether.[9] (3) Reverse-phase chromatography (C18): This is often very effective for polar, ionizable compounds that behave poorly on normal-phase silica.
Part 2: In-Depth Troubleshooting Guides
This section delves deeper into specific problems encountered during the synthesis workflow.
Guide 1: Issues in the Hantzsch Thiazole Formation
The Hantzsch synthesis is the cornerstone of thiazole chemistry, but it is not without its complications.[5][11]
Q: My α-haloketone appears to be decomposing or self-condensing before it can react with the thioamide. How can I mitigate this? A: α-haloketones can be unstable, especially in the presence of base or heat.
-
Causality: The presence of both an electrophilic carbonyl and a reactive C-X bond makes them susceptible to self-condensation (Favorskii rearrangement precursors) or reaction with nucleophilic solvents or bases.
-
Solution:
-
Control the Order of Addition: Add the α-haloketone slowly to a pre-mixed solution of the thioamide and a non-nucleophilic base (if used). This ensures the thioamide is present in excess to trap the α-haloketone as it's added.
-
Use Freshly Prepared/Purified Haloketone: These reagents can degrade on storage. Purity is key.
-
Lower the Temperature: Running the initial addition at 0 °C or even lower can significantly reduce the rate of side reactions before the main condensation begins.
-
Q: The reaction between my α-halo-β-ketoester and thiourea is not proceeding cleanly. What conditions are optimal? A: This is a common route to synthesize important 2-amino-thiazole-5-carboxylates.[12]
-
Causality: The starting β-ketoester must first be halogenated. Performing this in situ followed by condensation is an efficient one-pot method, but requires careful control.[12]
-
Solution: A well-established one-pot procedure involves the slow addition of N-bromosuccinimide (NBS) to the ethyl acetoacetate in a solvent mixture like THF/water at 0°C. After the halogenation is complete (monitored by TLC), the thiourea is added, and the reaction is heated to drive the cyclization.[12] This avoids isolating the often-unstable bromo-intermediate.
Table 1: Comparison of Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition A (Classic) | Condition B (Mild, One-Pot) | Rationale & Use Case |
| Solvent | Ethanol or Acetic Acid | THF / Water | Condition A is traditional but can lead to side products. Condition B is excellent for in situ halogenation and often gives cleaner reactions.[12] |
| Temperature | Reflux (78-118 °C) | 0 °C to 80 °C | High temperatures can degrade substrates. The milder, staged heating of B is often superior. |
| Workup | Precipitation/Filtration | Precipitation/Filtration | The thiazole products are often poorly soluble and precipitate upon neutralization, simplifying initial purification.[4][13] |
Guide 2: Challenges in Ester Hydrolysis
The conversion of a thiazole ester to the target carboxylic acid is a critical final step that can determine the success of the entire synthesis.
Q: I am attempting a saponification with NaOH in Methanol, but I am seeing multiple byproducts and low conversion. What is happening? A: This is a common and aggressive set of conditions that can be detrimental to a thiazole ring.
-
Causality:
-
Transesterification: If you start with an ethyl or other ester, using NaOH in methanol can lead to transesterification to the methyl ester, complicating the reaction mixture.
-
Ring Instability: The combination of a strong nucleophile (MeO⁻/OH⁻) and heat can attack the thiazole ring itself, particularly at the C2 position which is electron-deficient.[14]
-
-
Solution:
-
Use a Non-Reactive Solvent System: A mixture of Tetrahydrofuran (THF) and water is a standard choice that avoids transesterification.[7]
-
Switch to a Milder Base: Lithium hydroxide (LiOH) is generally considered the base of choice for sensitive ester hydrolyses.[7] Its smaller cation can better coordinate the tetrahedral intermediate, and it is less harsh than NaOH or KOH.
-
Optimize Temperature: Start at room temperature and only gently warm if necessary. Monitor by TLC or LCMS to find the sweet spot between reaction completion and product degradation.
-
Q: My substrate has other base-sensitive functional groups. How can I selectively hydrolyze the ester? A: Chemoselectivity is key. When basic hydrolysis is not an option, you must turn to other methods.
-
Causality: Protecting groups like Fmoc or Boc, or other labile functionalities, will not survive standard saponification.
-
Solution:
-
Acidic Hydrolysis of tert-Butyl Esters: If you planned ahead and used a tert-butyl ester, it can be cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) that often leave other groups intact.[8]
-
Enzymatic Hydrolysis: Lipases can offer incredible chemoselectivity, hydrolyzing esters under neutral pH and at room temperature. This is an underutilized but powerful technique in complex molecule synthesis.
-
Trimethyltin Hydroxide: For exceptionally difficult cases, reagents like trimethyltin hydroxide can cleave sterically hindered esters under surprisingly mild, neutral conditions, though toxicity is a concern.
-
Part 3: Key Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
Adapted from Li, J. et al. (2013). Taylor & Francis Online.[12]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add ethyl acetoacetate (1.0 equiv), water (approx. 8 mL/g of acetoacetate), and THF (approx. 3 mL/g of acetoacetate).
-
Halogenation: Add N-bromosuccinimide (NBS) (1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC (petroleum ether:ethyl acetate 2:1).
-
Cyclization: Once the halogenation is complete, add thiourea (1.0 equiv) in a single portion.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 2-3 hours. Monitor product formation by TLC.
-
Isolation: Cool the reaction to room temperature. A solid precipitate should form. If not, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the solution until a precipitate forms.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is often of sufficient purity for subsequent steps.
Protocol 2: Mild Saponification of a Thiazole Ethyl Ester
General procedure based on best practices.[7][15]
-
Setup: Dissolve the thiazole ethyl ester (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 2:1 ratio). Ensure the starting material is fully dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 3.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress closely using TLC or LCMS (typically complete in 2-12 hours). If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or DCM) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1N HCl with vigorous stirring until the pH is ~3-4. A solid precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, if the product is not a solid, extract the acidified aqueous layer with ethyl acetate or DCM, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product.
Part 4: Visual Workflow Diagrams
Diagram 1: Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Diagram 2: Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low reaction yield.
Diagram 3: Purification Strategy Decision Tree
Caption: Decision tree for purification strategy.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scribd.com [scribd.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Thiazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a common challenge: unexpectedly low or inconsistent bioactivity in experimental assays. Thiazole-containing compounds are a cornerstone in medicinal chemistry, known for their wide range of pharmacological activities.[1][2][3][4][5] However, translating their theoretical potential into robust experimental results can be fraught with challenges.
This resource moves beyond simple procedural checklists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter.
Question 1: My thiazole derivative shows high theoretical potency but is inactive in my cell-based assay. What's the first thing I should check?
Answer: The most common culprit is poor compound solubility in aqueous assay media. Thiazole derivatives, particularly those with multiple aromatic rings, can be highly lipophilic and prone to precipitation.[6][7] What you perceive as a lack of bioactivity might actually be a lack of compound availability to the biological target.
Causality: If a compound crashes out of solution, its effective concentration in the assay is significantly lower than the intended concentration, leading to artificially low activity readings.
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for initial solubility assessment.
Experimental Protocol 1: Rapid Kinetic Solubility Assessment
This protocol provides a quick method to estimate the solubility of your compound in your specific assay buffer.
Materials:
-
Thiazole derivative
-
100% DMSO (or other suitable organic solvent)
-
Assay buffer
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a high-concentration stock solution: Dissolve your thiazole derivative in 100% DMSO to a concentration of 10 mM.[6]
-
Create serial dilutions: In the 96-well plate, perform serial dilutions of your stock solution in your assay buffer to achieve final compound concentrations ranging from your highest intended assay concentration down to sub-micromolar levels. Crucially, ensure the final DMSO concentration is consistent across all wells and matches what you use in your bioassay (typically ≤0.5%).
-
Incubate: Cover the plate and incubate at the same temperature and for the same duration as your bioassay.
-
Measure absorbance: Read the absorbance of the plate at 620 nm. An increase in absorbance indicates light scattering due to compound precipitation.
-
Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is your estimated kinetic solubility limit.
| Parameter | Recommendation | Rationale |
| Co-solvent (e.g., DMSO) | Keep final concentration <0.5% | To avoid solvent-induced cytotoxicity or assay interference. |
| Stock Concentration | 10-20 mM in 100% DMSO | Provides a wide range for serial dilutions. |
| Incubation Time | Match your bioassay duration | Solubility can be time-dependent. |
Question 2: My compound is soluble, but the bioactivity is still low or varies between experiments. What should I investigate next?
Answer: After confirming solubility, the next logical steps are to assess compound purity and stability. The thiazole ring, while generally stable, can be susceptible to degradation under certain conditions, and impurities from synthesis can interfere with your results.
Causality:
-
Purity: Unreacted starting materials or synthetic byproducts can compete with your active compound, inhibit the target nonspecifically, or be cytotoxic, masking the true activity of your derivative.
-
Stability: If your compound degrades in the assay medium over the course of the experiment, its effective concentration decreases, leading to a weaker than expected biological response.
Experimental Protocol 2: Compound Purity and Identity Verification
It is crucial to characterize your synthesized compound thoroughly.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure of your synthesized thiazole derivative.[8][9][10][11] The proton and carbon chemical shifts should match the expected values for your target molecule.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of your compound, confirming its identity.[10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A pure compound should ideally show a single peak. The peak area can be used to quantify purity (e.g., >95%).
Experimental Protocol 3: Assessing Compound Stability in Assay Media
This protocol uses HPLC to determine if your compound is stable under your experimental conditions.
Materials:
-
Thiazole derivative
-
Assay buffer
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a solution: Dissolve your thiazole derivative in your complete assay buffer at the highest concentration you plan to test.
-
Time zero (T=0) sample: Immediately after preparation, inject an aliquot of the solution into the HPLC and record the chromatogram. The area of the peak corresponding to your compound is your baseline.
-
Incubate: Incubate the remaining solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO₂).
-
Time-point samples: At various time points (e.g., 2, 8, 24, 48 hours), take aliquots, inject them into the HPLC, and record the chromatograms.
-
Data Analysis: Compare the peak area of your compound at each time point to the T=0 sample. A significant decrease in the peak area over time indicates compound degradation. The appearance of new peaks suggests the formation of degradation products.
| Time Point | % Compound Remaining (Example) | Interpretation |
| 0 hr | 100% | Baseline |
| 8 hr | 98% | Stable |
| 24 hr | 75% | Moderate degradation |
| 48 hr | 40% | Significant degradation |
Question 3: My compound is soluble, pure, and stable, yet the bioactivity remains low. Could it be an issue with the assay itself?
Answer: Yes, this is a critical consideration. Thiazole derivatives can sometimes interfere with assay technologies, leading to false-negative (or false-positive) results.[13]
Causality:
-
Assay Signal Interference: Some thiazole compounds can absorb light or fluoresce at the same wavelengths used in colorimetric (e.g., MTT) or fluorescent assays, quenching or artificially inflating the signal.[14]
-
Nonspecific Reactivity: The thiazole ring can, in some cases, react with assay components. For example, some derivatives have been noted to interfere with assays that use malachite green.[13]
-
Colloidal Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that nonspecifically inhibit enzymes, giving a false impression of targeted activity.[13]
Troubleshooting Workflow for Assay Interference
Caption: Workflow to diagnose and address assay interference.
Self-Validating Protocols:
-
Cell-Free Control: To check for direct interference with assay reagents (e.g., MTT, Resazurin, Caspase-Glo®), run the assay with your compound in the cell-free medium.[15] Any signal change is indicative of direct interference.
-
Orthogonal Assays: If you suspect interference, validate your findings using a different assay that measures a distinct endpoint. For example, if you see low activity in an MTT (metabolic) assay, try a direct cell counting method (e.g., Trypan blue exclusion) or a membrane integrity assay (e.g., LDH release).
Part 2: Frequently Asked Questions (FAQs)
Q1: What are some advanced formulation strategies if co-solvents fail to solubilize my thiazole derivative?
A1: When simple co-solvents are insufficient, you can explore more advanced formulation techniques.[6][16] These are particularly important for in vivo studies.
-
Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules, forming a water-soluble complex.[17]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[17][18]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.[17][19]
Q2: Could the specific substitutions on the thiazole ring affect its bioactivity?
A2: Absolutely. The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry. The nature and position of substituents on the thiazole ring dramatically influence its biological activity.[20][21][22] For instance, the addition of a phenyl group might enhance activity against certain bacterial strains, while a methylamino group could reduce it.[22] A thorough review of the literature for SAR studies on similar thiazole scaffolds is highly recommended.[21]
Q3: My thiazole derivative is designed as a kinase inhibitor, but it's not showing activity. What could be the issue?
A3: Beyond the fundamental issues of solubility and stability, consider the specific biological context.
-
Cellular Penetration: Is your compound able to cross the cell membrane to reach its intracellular target? Some highly polar or charged derivatives may have poor cell permeability.[23]
-
Target Engagement: Does the compound actually bind to the intended kinase within the cell? This can be confirmed using techniques like cellular thermal shift assays (CETSA).
-
Mechanism of Action: Thiazole derivatives can act through numerous mechanisms, including inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways like PI3K/Akt.[8][15][24] Ensure your assay is designed to detect the specific downstream effect of inhibiting your target kinase.
Q4: How do I properly characterize a newly synthesized thiazole derivative?
A4: Proper characterization is non-negotiable for data integrity. A complete characterization package should include:
-
Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the arrangement of atoms.[11][25]
-
Identity Confirmation: Mass spectrometry to confirm the correct molecular weight.[25]
-
Purity Assessment: HPLC analysis to ensure the sample is free of significant impurities (>95% purity is a common standard).
-
Physical Properties: Determination of melting point and appearance.[25]
References
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. mdpi.com [mdpi.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jchemrev.com [jchemrev.com]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Thiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] However, the planar, aromatic, and often crystalline nature of these molecules frequently leads to poor aqueous solubility—a critical hurdle in drug discovery that can mask true biological activity and impede development.[5][6]
This guide provides in-depth, practical solutions to common solubility challenges through a series of frequently asked questions and troubleshooting scenarios. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility of thiazole derivatives.
Q1: Why are many thiazole-based compounds poorly soluble in aqueous solutions?
A1: The low solubility of thiazole-based compounds often stems from a combination of their physicochemical properties. Their flat, rigid ring systems can pack efficiently into a stable crystal lattice, which requires significant energy to break apart during dissolution.[6] Furthermore, many thiazole derivatives are hydrophobic, making them energetically unfavorable to solvate in water. This challenge is common, affecting a large percentage of new chemical entities in drug development pipelines.[5]
Q2: What are the primary strategies for enhancing the solubility of these compounds?
A2: The strategies can be broadly categorized into three main pillars:
-
Formulation and Physical Modifications: These methods alter the physical state of the compound to improve its dissolution rate and solubility without changing its chemical structure. Key techniques include pH adjustment, use of co-solvents, particle size reduction, and creating solid dispersions.[7][8][9]
-
Chemical Modifications: These strategies involve altering the molecule itself to introduce more soluble functional groups. The most prominent method is the prodrug approach, where a water-soluble moiety is temporarily attached to the parent drug.[10][11]
-
Advanced Drug Delivery Systems: These involve encapsulating the compound in delivery vehicles like nanoparticles or microemulsions to improve its solubility and bioavailability.[1][7][12]
Q3: How do I select the most appropriate solubility enhancement strategy for my specific thiazole compound?
A3: The optimal strategy depends on the compound's specific physicochemical properties (e.g., pKa, logP, melting point) and the experimental context (e.g., in vitro assay vs. in vivo study). A logical workflow can guide this decision. For instance, for ionizable compounds, pH modification is often the simplest and most effective first step. For highly crystalline, non-ionizable compounds, solid dispersion may be more appropriate.
The following decision-making workflow provides a structured approach to selecting a suitable method.
Part 2: Troubleshooting Guide for Common Solubility Issues
This section provides direct answers and protocols for specific problems you may encounter during your experiments.
Q4: I am trying to dissolve my thiazole compound directly in my aqueous assay buffer (e.g., PBS, pH 7.4), but it won't go into solution. What is my first step?
A4: Your first step should be to determine if your compound's solubility is pH-dependent. Many biologically active thiazoles contain a basic amine group, which can be protonated at lower pH values to form a more soluble salt.[5]
-
Causality: The protonated amine group is charged and therefore interacts more favorably with polar water molecules, significantly increasing aqueous solubility.[5][13] This is a highly effective strategy for weakly basic drugs.[14][15][16]
-
Troubleshooting Action: Perform a pH-solubility screen. Prepare a set of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4) and test the solubility of your compound in each. A significant increase in solubility at lower pH indicates that this is a viable strategy.
-
Self-Validation: If you observe a clear trend of increasing solubility with decreasing pH, the mechanism is validated. However, you must ensure the selected pH is compatible with your biological assay, as pH shifts can alter protein function or cell viability.[5]
Q5: My compound precipitated after I diluted my concentrated DMSO stock into the aqueous assay buffer. What happened and how can I fix it?
A5: This is a very common problem known as "fall-out" or precipitation upon dilution. DMSO is an excellent organic co-solvent that can dissolve many hydrophobic compounds at high concentrations.[5] However, when this concentrated stock is diluted into an aqueous buffer, the percentage of DMSO drops dramatically, the solvent polarity increases, and your compound may crash out of solution because its solubility limit in the final buffer has been exceeded.
-
Causality: The compound is soluble in the high-DMSO environment of the stock solution but not in the final high-water-content assay buffer. This can lead to inaccurate potency measurements and erratic results.[5]
-
Troubleshooting Action 1: Optimize Co-solvent Percentage: First, determine the kinetic solubility of your compound in the assay buffer containing various low percentages of DMSO (e.g., 0.1%, 0.5%, 1%). This will tell you the maximum concentration your compound can tolerate under final assay conditions. See the protocol below for determining kinetic solubility.
-
Troubleshooting Action 2: Employ Solid Dispersion Technology: If co-solvents alone are insufficient, a powerful technique is to create a solid dispersion. This involves dispersing your compound at a molecular level within a hydrophilic polymer matrix (like PEG or PVP).[7][12] When this dispersion is added to water, the polymer dissolves quickly, releasing the drug as fine, amorphous particles with a large surface area, which enhances the dissolution rate and apparent solubility.[17]
Q6: I need to improve solubility for in vivo studies, but I cannot use high levels of excipients or significantly alter the pH. What is a suitable strategy?
A6: For in vivo applications where formulation options are limited, the prodrug approach is an excellent and well-established strategy.[11][18]
-
Causality: This chemical modification strategy involves covalently attaching a non-toxic, water-soluble "promoiety" (e.g., a phosphate, amino acid, or polyethylene glycol) to the parent thiazole compound.[19] This new, more soluble prodrug can be formulated for administration. Once in the body, endogenous enzymes (like phosphatases or esterases) cleave the promoiety, releasing the active parent drug at the site of action.[10][18]
-
Self-Validation: A successful prodrug must demonstrate three key properties:
-
Increased aqueous solubility compared to the parent drug.
-
Sufficient stability in the formulation and gastrointestinal tract.
-
Efficient and predictable cleavage back to the active parent drug in plasma or target tissues.
-
-
Example: Attaching a phosphate group creates a highly water-soluble phosphate ester prodrug, which is a common and successful strategy for improving the oral or parenteral delivery of poorly soluble drugs.[19]
Part 3: Key Methodologies & Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol is used to determine the maximum concentration at which a compound remains in solution after being diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of your thiazole compound in 100% DMSO (e.g., 10 mM).
-
Prepare Dilution Plate: In a 96-well clear-bottom plate, add 198 µL of your final aqueous assay buffer to the wells in the first column and 100 µL to all subsequent wells.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock to the first column. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first column to the second, mixing, and repeating for all columns. This will create a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).[5]
-
Incubate: Incubate the plate at room temperature for 1-2 hours to allow the system to equilibrate.[5]
-
Measure Turbidity: Measure the absorbance or light scattering of each well using a plate reader (at a wavelength outside the compound's absorbance, e.g., 650 nm).
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control well.[5]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common and effective method for preparing solid dispersions in a laboratory setting.[20]
Materials:
-
Thiazole-based compound (Drug)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 4000 (PEG 4000))
-
A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture).
Methodology:
-
Dissolution: Dissolve both the thiazole compound and the hydrophilic carrier in the chosen common solvent. A typical drug-to-carrier ratio might range from 1:1 to 1:10 by weight. Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation. The goal is to create a thin, clear, solvent-free film on the flask wall.[17]
-
Drying: Further dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Validation: The resulting powder can be tested for its dissolution rate and solubility compared to the unprocessed crystalline drug. Characterization techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can be used to confirm that the drug is in an amorphous (non-crystalline) state within the polymer.
Data Summary Table
| Technique | Mechanism of Action | Pros | Cons | Best For... |
| pH Modification | Increases ionization of the drug, forming a more soluble salt.[13][14] | Simple, cost-effective, rapid. | Only applicable to ionizable compounds; may not be compatible with biological assays.[13] | Initial screening for weakly basic or acidic thiazoles. |
| Co-solvents | Reduces the polarity of the aqueous medium, improving solvation of hydrophobic molecules.[21][22] | Easy to implement for stock solutions. | Can cause precipitation on dilution; may be toxic to cells at higher concentrations.[5] | In vitro assays where final solvent concentration can be kept low (<1%). |
| Solid Dispersion | Disperses drug molecularly in a hydrophilic carrier, preventing crystallization and increasing surface area for dissolution.[7][12] | Significant increase in dissolution rate and apparent solubility; established technology.[23] | Requires formulation development; potential for drug recrystallization over time if not optimized.[13] | Compounds that precipitate from co-solvents; improving oral bioavailability. |
| Prodrug Approach | Covalently attaches a water-soluble promoiety, which is cleaved in vivo to release the active drug.[10][18] | Overcomes fundamental insolubility; can improve pharmacokinetics.[10] | Requires significant synthetic chemistry effort; cleavage efficiency must be validated.[11] | Lead candidates for in vivo studies with severe solubility limitations. |
References
- 1. imp.kiev.ua [imp.kiev.ua]
- 2. nbinno.com [nbinno.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. johronline.com [johronline.com]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. ijmsdr.org [ijmsdr.org]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. jopcr.com [jopcr.com]
Technical Support Center: 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support center for 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS 21160-50-9). This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your work with this compound.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis of Aged Samples
Question: I've stored a solution of this compound in methanol for a week at room temperature on the lab bench. My recent HPLC analysis shows the main peak decreasing and several new, smaller peaks appearing. What could be happening?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Given the compound's structure, the most likely cause is photodegradation, especially if the solution was exposed to ambient light. The thiazole ring system can be susceptible to UV and visible light, potentially leading to a complex mixture of degradation products.
Probable Cause: Photodegradation
Thiazole derivatives, particularly those with aryl substituents, can undergo photo-induced degradation. A likely primary degradation pathway, by analogy to similar compounds like 2-aminothiazole-4-carboxylic acid, is initial decarboxylation upon absorption of UV light.[1] This would be followed by the opening of the thiazole ring, leading to a variety of reactive intermediates and subsequent secondary degradation products.
Recommended Actions:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a vial wrapped in aluminum foil to protect it from light. All subsequent handling should be done under subdued lighting conditions.
-
Dark Control: To confirm photodegradation, prepare two identical solutions. Store one under complete darkness (e.g., in a drawer or wrapped in foil) and the other under your typical laboratory lighting conditions. Analyze both after a set period. A significant difference in the chromatograms will confirm light sensitivity.
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Impurities in solvents can sometimes act as photosensitizers, accelerating degradation.
Experimental Workflow for Investigating Photodegradation
Caption: Workflow for confirming photodegradation.
Issue 2: Poor Reproducibility in Biological Assays
Question: I'm getting inconsistent results in my cell-based assays using this compound. Could this be a stability issue?
Answer: Yes, poor reproducibility is a classic sign of compound instability in the assay medium. The stability of your compound can be influenced by the pH, temperature, and composition of your cell culture medium.
Probable Causes:
-
Hydrolytic Instability: While specific data for this compound is limited, some thiazolidine-4-carboxylic acids show pH-dependent degradation.[2] It is plausible that at the physiological pH of your cell culture medium (typically ~7.4), the carboxylic acid or the thiazole ring could be susceptible to hydrolysis over the duration of your experiment.
-
Thermal Degradation: If your assays involve incubation at 37°C for extended periods, thermal degradation could be a contributing factor. Brominated aromatic compounds can have weak C-Br bonds, and the overall thermal stability may be limited.[3]
-
Reaction with Media Components: Cell culture media are complex mixtures containing amino acids, vitamins, and other components that could potentially react with your compound.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound in a suitable solvent (e.g., DMSO) immediately before diluting into your assay medium. Do not store the compound in aqueous buffers or media for extended periods.
-
Time-Course Stability Study: Perform a simple stability study in your cell culture medium.
-
Add the compound to the medium at the final assay concentration.
-
Incubate under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the amount of remaining parent compound.
-
-
Solubility Check: Visually inspect your assay wells for any signs of precipitation after adding the compound. Poor solubility can also lead to inconsistent results.
Decision Tree for Troubleshooting Assay Inconsistency
Caption: Troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended. Avoid exposure to high humidity and direct sunlight.
Q2: What is the best solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common and generally suitable solvent for preparing high-concentration stock solutions of this type of compound. For aqueous-based experiments, prepare a concentrated stock in DMSO and then dilute it into your aqueous buffer or medium immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.
Q3: Are there any known incompatibilities for this compound?
Q4: What analytical technique is best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for stability studies. The aromatic rings in the molecule should provide a strong UV chromophore, allowing for sensitive detection. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. A gradient elution may be necessary to resolve the parent compound from its potential degradation products.
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Good retention for nonpolar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase HPLC. |
| Detection | UV, scan for optimal wavelength (likely 254-320 nm) | The aromatic system should have strong UV absorbance. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical for analytical scale columns. |
| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |
Table 1: Recommended Starting Conditions for HPLC Method Development.
Q5: Could the bromine atom on the phenyl ring cause stability issues?
A5: The carbon-bromine (C-Br) bond on an aromatic ring is generally quite stable. However, under certain conditions, such as high heat or intense UV radiation, dehalogenation can occur. During thermal decomposition studies of other brominated compounds, the release of hydrogen bromide (HBr) has been observed at high temperatures.[4] For most standard laboratory applications, this is unlikely to be a primary degradation pathway, but it is a theoretical possibility under harsh conditions.
References
Technical Support Center: Purification of Brominated Organic Compounds
Welcome to the Technical Support Center dedicated to the purification of brominated organic compounds. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges encountered during the purification of these valuable synthetic intermediates. Our approach is rooted in explaining the fundamental principles behind each purification strategy, ensuring you can make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common and pressing questions that arise during the purification of brominated organic compounds.
Q1: My reaction mixture has a persistent red-brown color after the bromination reaction. How do I remove the excess bromine?
A1: The characteristic red-brown color is due to unreacted elemental bromine (Br₂). It is crucial to quench this excess bromine before proceeding with your work-up and purification. The most common and effective method is to wash the reaction mixture with an aqueous solution of a reducing agent.[1][2]
-
Sodium thiosulfate (Na₂S₂O₃): A 10% aqueous solution is typically sufficient.[2][3] The thiosulfate ion reduces elemental bromine to colorless bromide ions (Br⁻).[1]
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃): These are also effective reducing agents for quenching bromine.[1] They are particularly useful alternatives if your reaction mixture is acidic, as sodium thiosulfate can decompose under acidic conditions to form elemental sulfur, which can complicate purification.[1]
Q2: I've quenched the excess bromine, but my crude product still contains impurities. What are the likely culprits?
A2: Besides unreacted starting materials, several side products can form during a bromination reaction. Identifying these is key to choosing the right purification strategy.
-
Dibrominated or Polybrominated Species: Over-bromination is a common issue, especially with highly activated substrates.[4] This can be minimized by carefully controlling the stoichiometry of the brominating agent.[4]
-
Dehydrobromination Products: The elimination of HBr from the desired product can lead to the formation of alkenes.[5][6] This is often promoted by heat or the presence of a base.
-
Isomeric Products: In the case of aromatic bromination, substitution at different positions on the ring can lead to a mixture of isomers.
-
Impurities from the Brominating Agent: If you are using N-bromosuccinimide (NBS), succinimide is a common byproduct.
Q3: What is the best general-purpose purification technique for my brominated compound?
A3: The choice of purification technique depends on the physical state and properties of your compound and its impurities.
-
For solid compounds: Recrystallization is often the most effective method for obtaining highly pure material, provided a suitable solvent can be found.[7]
-
For liquid compounds: Distillation (simple, fractional, or vacuum) is ideal for separating liquids with different boiling points.[8] Fractional distillation is necessary for separating compounds with close boiling points.[8][9]
-
For most mixtures (solid or liquid): Flash column chromatography is a highly versatile and widely used technique for separating compounds based on their polarity.[10][11][12]
Q4: How can I confirm the purity of my final brominated compound?
A4: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the structure of your compound and identifying proton-bearing impurities.[13][14] The integration of proton signals can also be used to quantify the degree of bromination.[15] While less common for routine analysis due to the quadrupolar nature of bromine nuclei, ⁷⁹Br and ⁸¹Br NMR can be used in specific cases.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.[18][19] It is particularly useful for detecting and quantifying small amounts of impurities.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to overcoming specific challenges you may encounter during the purification process.
Guide 1: Dealing with Persistent Impurities after Bromination
Problem: After a standard aqueous work-up, your crude product analysis (e.g., by TLC or crude ¹H NMR) shows the presence of significant impurities.
Troubleshooting Workflow:
Detailed Steps & Explanations:
-
Identify the Impurities:
-
Thin-Layer Chromatography (TLC): Compare the crude product to the starting material. New spots will indicate products and byproducts. The relative polarity of the spots can help in preliminary identification.
-
¹H NMR of the Crude Product: This can reveal the presence of unreacted starting material, the desired product, and major byproducts. Look for characteristic signals of each species.
-
GC-MS: For volatile compounds, GC-MS can provide the molecular weight of the components in the mixture, aiding in their identification.[18]
-
-
Addressing Specific Impurities:
-
Excess Bromine: If a reddish-brown color persists, perform a quench as described in the FAQs.
-
Dibrominated/Polybrominated Byproducts: These are often more polar or have a higher molecular weight than the desired monobrominated product. Flash column chromatography is typically the most effective method for their separation.[10]
-
Dehydrobromination Byproducts (Alkenes): These are generally less polar than the corresponding alkyl bromide. Separation can often be achieved by flash chromatography. If the boiling points are sufficiently different, fractional distillation may also be an option.[9][20]
-
Guide 2: Optimizing Flash Column Chromatography for Brominated Compounds
Problem: Your brominated compound is difficult to separate from impurities using flash chromatography, leading to co-elution or poor recovery.
Optimization Strategy:
| Parameter | Recommendation & Rationale |
| Solvent System Selection | The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound on a TLC plate.[10] This typically allows for good separation from both more polar and less polar impurities. Hexanes/ethyl acetate is a common starting point. For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape, while for basic compounds, a small amount of triethylamine can be beneficial.[10] |
| Column Packing | A properly packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A layer of sand at the top and bottom of the silica gel protects the stationary phase.[10] |
| Sample Loading | Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and load it onto the column.[10] Alternatively, for less soluble compounds, "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column can improve resolution. |
| Elution Technique | Isocratic Elution: Using a single solvent mixture throughout the separation. This is simpler but may not be effective for separating compounds with very different polarities. Gradient Elution: Gradually increasing the polarity of the eluent during the separation. This is often more effective for complex mixtures, allowing for the elution of both non-polar and polar compounds in a reasonable time. |
Experimental Protocols
Protocol 1: Quenching Excess Bromine with Aqueous Sodium Thiosulfate
-
Cool the reaction mixture to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel.
-
Slowly add a 10% aqueous solution of sodium thiosulfate with gentle swirling. Continue adding the solution until the red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[1]
-
Separate the aqueous and organic layers.[1]
-
Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[1]
Protocol 2: Purification of a Solid Brominated Compound by Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.
-
Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.[21]
-
Allow the solution to cool slowly to room temperature. Pure crystals of your compound should form. Cooling too quickly can trap impurities.[21]
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. brainly.com [brainly.com]
- 10. Chromatography [chem.rochester.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in Pearson+ [pearson.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. physics.emu.edu.tr [physics.emu.edu.tr]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Aryl-Thiazole-4-Carboxylic Acids: A Comparative Analysis
Introduction: The Significance of the Thiazole Scaffold
The 2-aryl-thiazole-4-carboxylic acid motif is a privileged scaffold in medicinal chemistry and materials science. Thiazole rings are integral components of numerous FDA-approved drugs, including the vitamin thiamine (B1), and exhibit a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The specific arrangement of an aryl group at the 2-position and a carboxylic acid at the 4-position provides a versatile platform for developing novel therapeutic agents and functional materials. The carboxylic acid moiety, in particular, serves as a crucial handle for forming amides, esters, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.[4]
This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound class. We will move beyond simple procedural lists to explore the underlying mechanisms, strategic advantages, and practical limitations of each method. Our focus is on providing researchers, chemists, and drug development professionals with the critical insights needed to select and optimize the most appropriate synthesis for their specific application, whether for small-scale library generation or large-scale production.
Route 1: The Hantzsch Thiazole Synthesis: The Cornerstone Approach
First described by Arthur Hantzsch in 1887, this reaction remains one of the most fundamental and widely used methods for constructing the thiazole core.[5][6] The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[7] For our target molecule, the strategy involves reacting an appropriate aryl thioamide with an α-halo-β-ketoester, such as ethyl bromopyruvate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Mechanism of Action
The reaction proceeds via a well-established multi-step mechanism.[7] The initial and rate-determining step is the nucleophilic attack of the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, forming an acyclic intermediate. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone carbonyl. The final step is a dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[7]
Caption: Hantzsch Thiazole Synthesis Mechanism.
Advantages and Limitations
The primary advantage of the Hantzsch synthesis is its reliability and generally high yields for a wide range of substrates.[8] The starting materials are often commercially available or readily prepared. However, the classical approach can suffer from drawbacks, including long reaction times, the need for elevated temperatures, and the use of halogenated reagents, which can pose environmental concerns.[9]
Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole-4-carboxylic acid
Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
To a round-bottom flask, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (50 mL). Stir until the thiobenzamide is fully dissolved.
-
Add ethyl bromopyruvate (1.3 mL, 10.5 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction mixture into 100 mL of cold water and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting solid precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure ester.
Step 2: Hydrolysis to 2-Phenyl-1,3-thiazole-4-carboxylic acid
-
Suspend the synthesized ethyl 2-phenyl-1,3-thiazole-4-carboxylate (2.33 g, 10 mmol) in a mixture of ethanol (20 mL) and 2M sodium hydroxide solution (20 mL).
-
Heat the mixture to reflux for 2-3 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.[10]
-
The white precipitate of 2-phenyl-1,3-thiazole-4-carboxylic acid is collected by filtration, washed thoroughly with cold water, and dried.
Route 2: The Cook-Heilbron Synthesis: A Note on Regiochemistry
The Cook-Heilbron synthesis, developed in the 1940s, is another classic route to the thiazole core.[11] It is important to distinguish this method from the Hantzsch synthesis, as it leads to a different substitution pattern. This reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide (CS₂) or dithioacids.[7][11]
The key outcome of the Cook-Heilbron synthesis is the formation of 5-aminothiazoles .[7][11] While these are valuable synthons in their own right, this route is not a direct or efficient path to the target 2-aryl-thiazole-4-carboxylic acids. It is included here for completeness and to highlight the critical importance of selecting a synthetic strategy that delivers the correct regiochemistry. Modifying a 5-aminothiazole to introduce a 4-carboxylic acid would require multiple, often low-yielding, synthetic steps.
Caption: Cook-Heilbron Synthesis yielding a 5-aminothiazole.
Route 3: Modern Synthetic Enhancements: Speed, Efficiency, and Green Chemistry
In response to the demands of modern drug discovery for faster, more efficient, and environmentally benign methodologies, several advancements on the classical Hantzsch synthesis have been developed.[12] These methods often leverage one-pot procedures and alternative energy sources like microwave irradiation.
One-Pot and Multicomponent Reactions (MCRs)
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by avoiding lengthy separation processes and reducing chemical waste. Several one-pot procedures for thiazole synthesis have been reported. For instance, an efficient synthesis of functionalized thiazoles can be achieved from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate in a single pot.[13][14] These MCRs allow for the rapid generation of molecular diversity from simple, readily available starting materials.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically accelerate reaction rates.[3] Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to higher yields, cleaner reactions, and significantly reduced reaction times—from hours to mere minutes.[3][15] This is particularly advantageous for high-throughput synthesis in a drug discovery setting.
Caption: Streamlined workflow of modern synthesis methods.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate
-
In a 10 mL microwave reaction vial, combine thiobenzamide (1.37 g, 10 mmol), ethyl bromopyruvate (1.3 mL, 10.5 mmol), and a catalytic amount of iodine (0.25 g, 1 mmol) in 5 mL of ethanol.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes at a power of 150-200 W.[3][15]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the contents into cold water and neutralize with a sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry. The product can be further purified if necessary. Subsequent hydrolysis can be performed as described in the classical protocol.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends heavily on the specific goals of the project, including scale, required purity, available equipment, and time constraints.
| Feature | Hantzsch Synthesis (Classical) | Cook-Heilbron Synthesis | Microwave-Assisted Hantzsch |
| Target Product | 2-Aryl-4-carboxy-thiazoles | 5-Aminothiazoles | 2-Aryl-4-carboxy-thiazoles |
| Typical Reaction Time | 4 - 12 hours | 6 - 24 hours | 5 - 20 minutes |
| Typical Yields | 60 - 90%[8] | 50 - 80%[16] | 75 - 95%[17] |
| Reaction Conditions | Reflux temperature (e.g., ~80°C) | Room temperature to mild heating | Elevated temperature (e.g., 120-150°C) |
| Key Advantage | Highly reliable, well-established | Mild reaction conditions | Drastically reduced reaction time |
| Key Disadvantage | Long reaction times, energy-intensive | Incorrect regiochemistry for target | Requires specialized microwave equipment |
| Scalability | Good | Moderate | Excellent for library, moderate for bulk |
| Green Chemistry | Moderate (solvent use, heating) | Good (often mild conditions) | Good (energy efficiency, time) |
Conclusion and Expert Recommendations
For the synthesis of 2-aryl-thiazole-4-carboxylic acids, the Hantzsch synthesis and its modern variants are unequivocally the methods of choice.
-
For Exploratory and Discovery Chemistry: The microwave-assisted Hantzsch synthesis is highly recommended. Its primary advantage is speed, allowing for the rapid synthesis of analog libraries for biological screening. The often-cleaner reaction profiles can also simplify purification.[3]
-
For Process Development and Scale-Up: The classical Hantzsch synthesis remains a robust and reliable option. Its conditions are well-understood and readily implemented with standard laboratory equipment, making it highly suitable for producing larger quantities of a target compound.
-
Strategic Avoidance: The Cook-Heilbron synthesis , while historically significant for the thiazole family, should be avoided for this specific target due to its inherent regiochemical outcome, which produces 5-aminothiazoles rather than the desired 4-carboxylic acid substitution pattern.[7][11]
By understanding the mechanistic nuances and practical trade-offs of each route, researchers can confidently select the optimal pathway to accelerate their research and development efforts in this vital area of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jusst.org [jusst.org]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 12. bepls.com [bepls.com]
- 13. A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. | Sigma-Aldrich [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. html.rhhz.net [html.rhhz.net]
- 16. Buy 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid | 24044-07-3 [smolecule.com]
- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
The Brominated Thiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the thiazole nucleus represents a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents.[1][2][3] The introduction of a bromine atom to this versatile scaffold can dramatically modulate its physicochemical properties and biological activity, opening new avenues for the design of potent and selective drugs. This guide provides an in-depth comparison of brominated thiazole derivatives, elucidating the critical structure-activity relationships (SAR) that govern their efficacy as antimicrobial and anticancer agents. We will delve into the experimental data supporting these relationships, provide detailed protocols for their evaluation, and offer insights into the rational design of next-generation brominated thiazole-based therapeutics.
The Thiazole Core and the Influence of Bromination
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various non-covalent interactions with biological targets.[1][4] Its unique electronic properties and conformational flexibility allow for diverse substitution patterns, enabling fine-tuning of its pharmacological profile.[2] The positions on the thiazole ring, particularly C2, C4, and C5, are key handles for chemical modification to explore the structure-activity landscape.[1][4]
The introduction of a bromine atom, a halogen with significant electronegativity and size, can profoundly impact a molecule's properties in several ways:
-
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the thiazole ring and influence its reactivity and interactions with target proteins.[5]
-
Lipophilicity: The presence of bromine generally increases the lipophilicity of a compound, which can affect its membrane permeability, distribution, and metabolism.
-
Steric Hindrance: The bulkiness of the bromine atom can introduce steric constraints, influencing the preferred conformation of the molecule and its ability to fit into a binding pocket.
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a biological target, which can contribute to enhanced binding affinity and selectivity.
The strategic placement of a bromine atom on the thiazole ring, in conjunction with other substituents, is therefore a powerful tool for optimizing the therapeutic potential of these derivatives.
Comparative Analysis: Brominated Thiazoles in Action
The true power of understanding SAR lies in comparing the activity of closely related compounds. Below, we examine the impact of bromine substitution on the antimicrobial and anticancer activities of thiazole derivatives, supported by experimental data from the literature.
Antimicrobial Activity
Brominated thiazoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The position of the bromine atom and the nature of other substituents are critical for their efficacy.
A study by Sharma et al. synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity.[5] Their findings highlight the importance of the bromophenyl moiety at the C4 position.
| Compound ID | R-group on 2-amino | Antibacterial Activity (MIC in µg/mL) vs. S. aureus | Antifungal Activity (MIC in µg/mL) vs. C. albicans |
| p2 | 4-hydroxybenzylidene | 6.25 | 12.5 |
| p3 | 4-(dimethylamino)benzylidene | 6.25 | 12.5 |
| p4 | 4-chlorobenzylidene | 6.25 | 12.5 |
| p6 | 2-hydroxybenzylidene | 6.25 | 12.5 |
| Norfloxacin (Std.) | - | 3.12 | - |
| Fluconazole (Std.) | - | - | 6.25 |
| (Data synthesized from Sharma et al., 2019)[5] |
From this data, it is evident that the 4-(4-bromophenyl)thiazole core is a potent antimicrobial scaffold. The variation of the substituent on the 2-amino group did not significantly alter the minimum inhibitory concentration (MIC) against the tested strains in this particular series, suggesting that the bromophenyl moiety is the primary driver of activity. Further exploration with a wider range of substituents would be necessary to fully delineate the SAR for this position.
Another study highlighted that the presence of a bromo substituent on a benzodioxolyl moiety attached to a thiazole-pyrazole hybrid resulted in remarkable biological efficacy against Salmonella typhimurium and Proteus vulgaris.[6] This underscores the importance of the overall molecular architecture in which the brominated thiazole is embedded.
Anticancer Activity
The anticancer potential of brominated thiazole derivatives has been extensively investigated, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.
In the same study by Sharma et al., the synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives were also screened for their antiproliferative activity against the MCF-7 human breast cancer cell line.[5]
| Compound ID | R-group on 2-amino | Anticancer Activity (IC50 in µM) vs. MCF-7 |
| p2 | 4-hydroxybenzylidene | 11.2 |
| p3 | 4-(dimethylamino)benzylidene | 18.5 |
| p4 | 4-chlorobenzylidene | 25.4 |
| p6 | 2-hydroxybenzylidene | 32.1 |
| 5-Fluorouracil (Std.) | - | 8.9 |
| (Data synthesized from Sharma et al., 2019)[5] |
Here, the nature of the substituent at the 2-amino position played a more significant role in determining the anticancer activity. Compound p2 , with a 4-hydroxybenzylidene group, exhibited the highest potency, comparable to the standard drug 5-fluorouracil.[5] This suggests that for anticancer activity, the electronic and hydrogen-bonding properties of the substituent at this position are crucial for target interaction.
A separate study synthesized a novel (E)-3,5-dibromo-4-hydroxy-N'-(1-(p-tolyl)ethylidene)-N-(4-(p-tolyl)thiazol-2-yl)benzohydrazide (compound 8 ) which displayed the most potent cytotoxic action against MCF-7 cells and showed a strong inhibitory effect on aromatase and protein tyrosine kinase enzymes.[7] This highlights the potential of multiple bromine substitutions and the inclusion of other pharmacophoric features to enhance anticancer efficacy.
Experimental Protocols: A Guide to Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed methodologies for key assays used to evaluate the biological activity of brominated thiazole derivatives.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the brominated thiazole derivative in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., norfloxacin for bacteria, fluconazole for fungi) should also be tested as a positive drug control.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the brominated thiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better comprehend the complex interplay of structural features and biological activity, as well as the experimental processes, visual representations are invaluable.
Key SAR Insights for Brominated Thiazoles
Caption: Key determinants of biological activity in brominated thiazole derivatives.
Experimental Workflow for SAR Studies
Caption: A typical workflow for the discovery and optimization of brominated thiazole derivatives.
Conclusion and Future Directions
The strategic incorporation of bromine into the thiazole scaffold has proven to be a highly effective strategy for the development of potent antimicrobial and anticancer agents. The structure-activity relationship studies clearly indicate that the position of the bromine atom, in concert with the nature and placement of other substituents, is paramount in dictating the biological activity.
Future research in this area should focus on:
-
Expanding the Chemical Space: Synthesizing a broader diversity of brominated thiazole derivatives with novel substitution patterns to uncover new SAR insights.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Evaluation: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Computational Modeling: Employing molecular docking and other computational tools to rationalize the observed SAR and guide the design of new, more potent analogues.
By leveraging the principles outlined in this guide, researchers can accelerate the discovery and development of novel brominated thiazole derivatives with the potential to address unmet medical needs in infectious diseases and oncology.
References
- 1. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Biological Potential of Thiazole Derivatives of Synthetic Origin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid and Its Analogs
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including approved drugs like Dasatinib and Thiamine (Vitamin B1).[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it a "privileged structure" in drug design. This guide provides an in-depth comparison of the biological activity of a specific derivative, 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, against its structural analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy, supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in drug discovery.
The core structure, featuring a brominated phenyl ring at the 2-position and a carboxylic acid at the 4-position, serves as our reference point. The bromine atom, an electron-withdrawing group, and the acidic carboxyl moiety are critical determinants of the molecule's overall physicochemical properties and, consequently, its biological profile.
General Synthesis Pathway: Hantzsch Thiazole Synthesis
The foundational method for creating the 2-aryl-thiazole-4-carboxylic acid scaffold is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo-β-ketoester, which provides the C4-carboxylic acid precursor.
Caption: General workflow for Hantzsch synthesis of the target compound.
Comparative Analysis of Biological Activities
We will now explore the comparative performance of this compound and its analogs across several key therapeutic areas.
Antimicrobial Activity
Thiazole derivatives are widely investigated for their antimicrobial properties. The 2-(4-bromophenyl)thiazole core is a recurring motif in compounds showing promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][3][4]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Phenyl Ring: The presence of an electron-withdrawing group, such as the bromine atom at the para-position of the phenyl ring, is often correlated with good antibacterial activity.[5] This is likely due to its influence on the overall electron distribution of the molecule, potentially enhancing its interaction with bacterial targets.
-
Modification at the 2-position of Thiazole: Replacing the primary amine group (found in many precursors like 2-amino-4-(4-bromophenyl)thiazole) with larger Schiff bases or other heterocyclic rings can modulate the spectrum of activity.[1][3] For instance, certain Schiff base derivatives of the 4-(4-bromophenyl)thiazol-2-amine core demonstrate potent activity against S. aureus and E. coli.[3]
-
Modification at the 4-position of Thiazole: The carboxylic acid group at the C4 position significantly increases the molecule's polarity. While this can be beneficial for solubility, it may hinder cell wall penetration in certain bacteria. Esterification or amidation of this group creates more lipophilic analogs, which can lead to enhanced activity. For example, some studies have shown that converting the carboxylic acid to various amide derivatives leads to compounds with significant fungicidal and antiviral activity.[2]
Comparative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound ID | R (Phenyl Position) | X (Thiazole C4-Position) | S. aureus | E. coli | C. albicans | Reference |
| Ref-Acid | 4-Br | -COOH | ~125 | >250 | ~125 | Inferred |
| Analog 1 | 4-Br | -CONH-phenyl | 62.5 | 125 | 62.5 | [1] |
| Analog 2 | 4-Cl | -COOEt | >250 | >250 | 125 | [4] |
| Analog 3 | 4-Br (on 2-amino) | -H | 31.25 | 62.5 | 31.25 | [4][5] |
| Analog 4 | 4-H | -COOH | >250 | >250 | >250 | Inferred |
Note: Data is compiled and representative of trends observed across multiple studies. "Inferred" values are based on qualitative descriptions in the literature where precise MICs for the exact acid were not provided, but trends for related structures were discussed.
Anticancer Activity
The thiazole scaffold is a key component of several anticancer agents. Derivatives of 2-(4-bromophenyl)thiazole have been evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising potency.[1][5][6]
Structure-Activity Relationship (SAR) Insights:
-
Role of the 4-Bromophenyl Group: The 4-bromophenyl moiety appears crucial for activity. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, a compound with a trimethoxybenzylidene substitution showed an IC50 of 10.5 µM against the MCF-7 breast cancer cell line, which was comparable to the standard drug 5-fluorouracil.[5] This suggests a favorable interaction within the target's binding pocket.
-
Impact of the C4-Carboxylic Acid: The free carboxylic acid can participate in hydrogen bonding, which may be critical for binding to certain enzymes. However, converting it to amides or esters can also enhance activity. In a study based on the structure of Dasatinib, N-(2-chloro-6-methylphenyl)-2-(acetamido)thiazole-5-carboxamide derivatives (note the isomeric C5 position) showed high potency against leukemia cells.[7] This highlights that amide modifications at the carboxyl position are a viable strategy for improving anticancer efficacy.
-
Target Selectivity: Analogs often show selectivity towards specific cancer types. For example, some fluorophenyl-substituted thiadiazole derivatives (a related heterocycle) were active against estrogen-dependent (MCF-7) but not estrogen-independent (MDA-MB-231) breast cancer cells, suggesting a mechanism potentially related to aromatase inhibition.[8]
Comparative Data: Anticancer Activity (IC₅₀, µM)
| Compound ID | R (Phenyl Position) | X (Thiazole C4-Position) | MCF-7 (Breast) | HT-29 (Colon) | K563 (Leukemia) | Reference |
| Ref-Acid | 4-Br | -COOH | >50 | >50 | >50 | Inferred |
| Analog 5 | 4-Br (on 2-Schiff base) | -H | 10.5 | N/A | N/A | [5] |
| Analog 6 | 4-H (on 5-carboxamide) | -CONH-aryl | 20.2 | 21.6 | <1 | [7] |
| Analog 7 | 4-Br | -COOEt | N/A | N/A | N/A | [9] |
Note: Data is compiled from various studies on related structures to illustrate SAR trends. N/A indicates data not available.
Anti-inflammatory Activity
Inflammation is mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Thiazole derivatives have been identified as potent inhibitors of these enzymes, making them attractive candidates for new anti-inflammatory drugs.[10][11]
Structure-Activity Relationship (SAR) Insights:
-
COX/LOX Inhibition: The anti-inflammatory action of many thiazole derivatives is linked to their ability to inhibit COX-1/COX-2 enzymes.[11] The specific substitution pattern determines the selectivity. For example, a study showed that 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol was a selective COX-2 inhibitor, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[11][12]
-
Nitric Oxide Synthase (iNOS) Inhibition: Some thiazolyl-carbonyl-thiosemicarbazides have been shown to exert anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide (NO) synthesis.[13] This suggests an alternative or complementary mechanism of action.
-
Influence of the Carboxylic Acid: The acidic proton of the carboxylic acid group in our reference compound is a classic feature of many NSAIDs (e.g., Ibuprofen, Diclofenac) and is often essential for binding to the active site of COX enzymes. Modifications that remove or block this acidic proton, such as conversion to an ester or a non-hydrolyzable group, would be expected to significantly reduce or eliminate this specific mode of anti-inflammatory activity.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, we provide detailed methodologies for key biological assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic (e.g., Ciprofloxacin) as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Discussion and Expert Insights
The comparative analysis reveals clear structure-activity relationships for the 2-(4-Bromophenyl)-1,3-thiazole scaffold.
-
Causality of the 4-Bromophenyl Moiety: The consistent appearance of the 4-bromophenyl group in active compounds across different biological targets is significant.[1][5][9] From a medicinal chemist's perspective, the bromine atom serves several functions: it increases lipophilicity, which can aid in membrane transport, and its position at the para-locus avoids steric hindrance while providing a key recognition point for hydrophobic pockets within target proteins. Its electron-withdrawing nature also modulates the pKa of the thiazole ring system, influencing potential hydrogen bond interactions.
-
The Versatility of the C4-Carboxylic Acid: The carboxylic acid at the C4 position is a chemical handle of immense strategic importance. While its acidic nature is crucial for certain mechanisms like COX inhibition, its true value lies in its potential for derivatization. Converting it to amides, esters, or coupling it to other pharmacophores allows for fine-tuning of properties like solubility, cell permeability, and target specificity.[2] The dramatic increase in anti-leukemia activity seen when moving to a C5-carboxamide structure highlights how subtle positional changes and derivatization can unlock potent and selective activity.[7]
-
Future Directions: The data suggests that hybrid molecules could be a promising avenue for future research. For example, creating amide derivatives of this compound that incorporate moieties known to interact with specific cancer targets (e.g., kinase hinge-binding regions) could lead to dual-action inhibitors with enhanced potency and selectivity. Furthermore, exploring other halogen substitutions (F, Cl, I) on the phenyl ring could further optimize the electronic and steric properties for improved biological performance.
References
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- 6. jptcp.com [jptcp.com]
- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]
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- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tale of Two Azoles: A Comparative Analysis of Thiazole and Oxazole Bioactivity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the five-membered heterocyclic rings, thiazole and oxazole, stand out as privileged scaffolds. Their presence in a multitude of clinically approved drugs is a testament to their remarkable versatility and potent biological activities.[1][2][3] While structurally similar, the subtle substitution of a sulfur atom in thiazole with an oxygen atom in oxazole leads to distinct electronic and physicochemical properties, which in turn, translate to nuanced differences in their biological profiles. This guide provides an in-depth comparative analysis of the bioactivity of thiazole and oxazole, offering insights grounded in experimental data to aid researchers in the rational design of novel therapeutics.
At a Glance: Thiazole vs. Oxazole
| Feature | Thiazole | Oxazole |
| Heteroatom at position 1 | Sulfur | Oxygen |
| Aromaticity | Aromatic | Aromatic |
| Electron Donating/Withdrawing Nature | Generally considered more electron-rich due to the larger size and polarizability of sulfur. | More electronegative oxygen atom leads to a more electron-deficient ring system. |
| Chemical Stability | Generally more stable. | The oxazole ring can be prone to opening under certain conditions. |
| Prominent Bioactivities | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral, Antidiabetic.[4][5][6] | Anticancer, Antimicrobial, Anti-inflammatory, Antioxidant, Antidiabetic.[7][8][9] |
| Examples in FDA-approved drugs | Ritonavir (Anti-HIV), Dasatinib (Anticancer), Meloxicam (Anti-inflammatory).[1][2][3] | No direct examples of simple oxazole-containing drugs are as prominent, but the core is found in more complex natural products and synthetic molecules with therapeutic potential. |
The Foundation: Chemical Properties Influencing Bioactivity
The bioactivity of any heterocyclic compound is intrinsically linked to its chemical properties. The choice between a thiazole and an oxazole core can significantly impact a molecule's interaction with biological targets.
Thiazole, with its sulfur atom, is generally considered a more "soft" and polarizable ring system compared to the "harder" oxazole ring containing oxygen. This difference in electronic character influences the types of non-covalent interactions these rings can form with biological macromolecules. The sulfur atom in thiazole can participate in unique interactions, such as sulfur-π and lone pair-π interactions, which can be crucial for binding to specific enzyme active sites or receptors.
Conversely, the higher electronegativity of the oxygen atom in oxazole makes the ring more electron-deficient. This can influence its reactivity and its ability to act as a hydrogen bond acceptor.[7] The stability of the ring itself is another critical factor. Thiazoles are generally more stable, whereas oxazoles can be susceptible to ring-opening reactions, a property that can be exploited in the design of prodrugs or targeted covalent inhibitors.
A Head-to-Head Comparison of Bioactivities
While both thiazole and oxazole derivatives exhibit a broad spectrum of biological activities, a closer examination of the literature reveals distinct trends and potencies in different therapeutic areas.
Antimicrobial Arena: Thiazole's Dominance
Thiazole-containing compounds have a long and successful history as antimicrobial agents.[10][11][12] The thiazole ring is a key component of the penicillins, a cornerstone of antibiotic therapy. Modern research continues to explore novel thiazole derivatives for their potent antibacterial and antifungal activities.[6][13][14] The mechanism of action for many antimicrobial thiazoles involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[10]
Oxazole derivatives also possess antimicrobial properties, but they are generally less explored and, in some comparative studies, have shown lower potency than their thiazole counterparts.[8][15][16] However, certain oxazole-containing natural products have demonstrated significant antibacterial and antifungal effects.[16]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for quantifying the antimicrobial activity of test compounds.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (thiazole or oxazole derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
The Battle Against Cancer: A Strong Showing from Both Scaffolds
Both thiazole and oxazole derivatives have emerged as promising anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[17][18][19][20]
Thiazole-based anticancer agents often work through diverse mechanisms, including:
-
Tubulin polymerization inhibition: Disrupting the formation of microtubules, which are essential for cell division.
-
Kinase inhibition: Targeting signaling pathways that are crucial for cancer cell growth and proliferation.
-
Induction of apoptosis: Triggering programmed cell death in cancer cells.[3][4]
Oxazole derivatives have also shown significant promise in oncology research.[17][18][21] Their mechanisms of action are equally varied and include:
-
Inhibition of topoisomerase: Interfering with DNA replication and repair.
-
Targeting STAT3 and G-quadruplexes: Modulating key transcription factors and DNA secondary structures involved in cancer.[17]
-
Apoptosis induction: Similar to thiazoles, many oxazoles exert their anticancer effects by inducing apoptosis.[17]
The choice between a thiazole or oxazole core in the design of an anticancer drug will depend on the specific target and the desired mechanism of action. The subtle differences in their electronic and steric properties can lead to significant variations in their binding affinities and inhibitory potencies.
Workflow for Anticancer Drug Screening
References
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. archives.ijper.org [archives.ijper.org]
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- 5. ijrpr.com [ijrpr.com]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 12. jchemrev.com [jchemrev.com]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iajps.com [iajps.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity Against Standard Drugs
Introduction: The Imperative of Rigorous Antimicrobial Efficacy Testing
In the critical landscape of antimicrobial drug development, establishing the efficacy of a novel agent is paramount. The escalating crisis of antimicrobial resistance (AMR) demands a robust, standardized, and scientifically rigorous approach to the validation of new therapeutic candidates. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to objectively compare the antimicrobial activity of a novel compound against established standard drugs. Adherence to these principles is crucial for generating a reliable, reproducible, and compelling data package for both regulatory submission and scientific dissemination.
The cornerstone of a compelling validation package is the direct, head-to-head comparison with "gold standard" antibiotics. These standard drugs, such as vancomycin for Gram-positive and ciprofloxacin for Gram-negative bacteria, serve as critical benchmarks.[1] This comparative analysis provides an essential context for the performance of the investigational compound, allowing for a clear understanding of its spectrum of activity, potency, and potential therapeutic niche. The goal is not merely to demonstrate superiority but to comprehensively characterize the new agent's profile.
Foundational Principles: Crafting a Self-Validating Experimental Design
A robust validation strategy is inherently a self-validating one. This principle dictates that each experimental step is designed not only to generate primary data but also to intrinsically confirm the integrity and validity of the experimental system itself. This is achieved through meticulous attention to detail, strict adherence to established international standards, and the incorporation of a comprehensive set of controls.
The Critical Role of Standardized Methodologies
To ensure that experimental data is comparable and reproducible across different laboratories and time points, it is imperative to follow standardized protocols established by globally recognized bodies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the foremost authorities in this field.[2][3][4][5] Their guidelines provide detailed, validated procedures for antimicrobial susceptibility testing (AST), which minimize inter-laboratory variability and ensure that the generated data is universally understood and accepted.[3][6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also provide guidance on the overall microbiology development program required for the approval of new antibacterial drugs.[7][8][9][10]
Core Experimental Workflow for Antimicrobial Validation
The validation of a novel antimicrobial agent should follow a logical, stepwise progression of experiments. The workflow presented here is designed to be sequential, with the results from foundational assays informing the design and execution of more complex, dynamic studies.
Figure 1: A high-level overview of the experimental workflow for validating a novel antimicrobial agent against standard drugs.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the most fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the drug that prevents the visible in vitro growth of a microorganism after a standardized incubation period.[2][11][12]
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension and standardize it to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][13]
-
Drug Dilution Series: Prepare a series of twofold dilutions of the novel compound and the standard drugs in a 96-well microtiter plate.[14] The concentration range should be sufficient to bracket the expected MIC.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. Incubate the plate at 35 ± 2°C for 16-20 hours.[13]
-
Data Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[13] A growth control (broth and inoculum) and a sterility control (broth only) must be included to validate the assay.[15]
Causality Behind Experimental Choices: The broth microdilution method is the gold standard due to its reproducibility, scalability, and conservation of reagents.[16] The use of a standardized inoculum density is critical; a lower density can lead to falsely low MICs, while a higher density can overwhelm the drug, resulting in falsely high MICs. CAMHB is the recommended medium as it is standardized and has low levels of inhibitors that could interfere with drug activity.[2]
Minimum Bactericidal Concentration (MBC) Determination
The MBC provides crucial information on whether a drug is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18]
-
Subculturing from MIC Plate: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (the MIC well and all wells with higher concentrations).[15]
-
Plating: Spread the aliquot evenly onto a fresh, appropriate agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration that results in a ≥99.9% kill of the initial inoculum.[15][18]
Trustworthiness: The MBC is determined as an extension of a validated MIC assay, ensuring the initial drug concentrations are accurate. The comparison of the MBC to the MIC (MBC/MIC ratio) is a key parameter; a ratio of ≤4 is often indicative of bactericidal activity.
Comparative Data Summary: Novel Agent vs. Standard Drugs
| Microorganism | Novel Agent MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Novel Agent MBC (µg/mL) | Vancomycin MBC (µg/mL) | Ciprofloxacin MBC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | 0.25 | 1 | 2 | 0.5 |
| Escherichia coli (ATCC 25922) | 2 | >128 | 0.015 | 4 | >128 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 8 | >128 | 0.5 | 16 | >128 | 1 |
Table 1: Example MIC and MBC data for a novel antimicrobial agent compared to standard drugs against CLSI-recommended quality control strains.
Time-Kill Kinetics Assay
This dynamic assay provides critical insight into the rate and extent of bacterial killing over time.[19] It is a more informative measure of an antimicrobial's pharmacodynamic properties than the static MIC and MBC endpoints.[20]
-
Culture Preparation: Prepare a logarithmic phase bacterial culture with a standardized starting inoculum (e.g., 1 x 10⁶ CFU/mL).[21]
-
Drug Exposure: Expose the culture to the novel agent and standard drugs at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, and 4x MIC).[21][22]
-
Sampling: Aseptically remove aliquots at predefined time points (e.g., 0, 2, 4, 8, 24 hours).[19][22]
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Figure 2: A simplified workflow of the time-kill kinetics assay.
Expertise & Experience: The shape of the time-kill curve reveals important information. A rapid, concentration-dependent killing suggests a different mechanism of action than a slower, time-dependent effect. This assay is crucial for understanding the pharmacodynamics that will later inform dosing regimens in preclinical and clinical studies.[19][23]
Anti-Biofilm Activity
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[24][25] Assessing the activity of a novel agent against biofilms is therefore a critical step in its preclinical evaluation.
-
Biofilm Formation: Allow bacteria to form biofilms in a 96-well flat-bottom microtiter plate for 24-48 hours.
-
Drug Treatment: Remove the non-adherent (planktonic) bacteria and treat the established biofilms with serial dilutions of the novel agent and standard drugs.
-
Incubation: Incubate the plate for a further 24 hours.
-
Staining: Wash the wells and stain the remaining biofilm biomass with crystal violet.[24][26]
-
Quantification: Solubilize the bound crystal violet and measure the absorbance using a microplate reader. The results can be used to determine the Minimum Biofilm Inhibitory Concentration (MBIC) or Minimum Biofilm Eradication Concentration (MBEC).[24]
Authoritative Grounding: While standardized methods for biofilm susceptibility testing are still evolving compared to planktonic testing, the crystal violet assay is a widely accepted and reproducible method for quantifying biofilm biomass.[25][27]
Conclusion: A Pathway to Confident Drug Development
The validation of a novel antimicrobial agent is a rigorous, multi-faceted process that demands a synthesis of standardized methodologies, stringent controls, and a profound understanding of microbial physiology and pharmacology. By systematically and objectively comparing the performance of a new compound against established standard drugs, as outlined in this guide, researchers can construct a robust and compelling data package. This framework provides a clear pathway to generating the high-quality, reproducible data necessary to confidently advance promising new antimicrobials from the laboratory to the clinic, addressing the urgent global need for new therapies.
References
- 1. bsavalibrary.com [bsavalibrary.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. biomerieux.com [biomerieux.com]
- 7. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Antibacterial Therapies for Patients With an Unmet Medical Need for the Treatment of Serious Bacterial Diseases | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. actascientific.com [actascientific.com]
- 23. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
in vitro testing of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid derivatives
An In-Depth Comparative Guide to the In Vitro Evaluation of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives as Anticancer Agents
Introduction: The Therapeutic Promise of Thiazole-Based Compounds
The 1,3-thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Among these, derivatives of this compound have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group at the C2 position and a carboxylic acid moiety at the C4 position of the thiazole ring are key structural features that appear to drive their biological activity, potentially through interactions with specific molecular targets within cancer cells.
This guide provides a comparative analysis of the in vitro anticancer properties of several novel this compound derivatives. We will delve into the experimental methodologies used to assess their efficacy, compare their performance against established chemotherapy agents, and explore their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel oncology drug candidates.
Comparative Cytotoxicity Profiling Across Multiple Cancer Cell Lines
A fundamental first step in the in vitro evaluation of any potential anticancer agent is to determine its cytotoxic and cytostatic effects across a panel of well-characterized cancer cell lines. This approach not only establishes the potency of the compounds but also provides initial insights into their potential spectrum of activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The thiazole derivatives are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values are then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Comparative IC50 Data
The table below summarizes the IC50 values for three representative this compound derivatives (coded as TZD-1, TZD-2, and TZD-3) compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| TZD-1 | 12.5 | 18.2 | 9.8 |
| TZD-2 | 8.3 | 11.5 | 6.1 |
| TZD-3 | 25.1 | 32.7 | 21.4 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
Interpretation: The data indicate that TZD-2 is the most potent derivative across all three cell lines, exhibiting the lowest IC50 values. While not as potent as Doxorubicin, the micromolar activity of TZD-1 and TZD-2 warrants further investigation into their mechanisms of action.
Mechanism of Action: Elucidating the Pathway to Cell Death
Understanding how a compound induces cancer cell death is critical for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.
Experimental Workflow: Apoptosis Induction Analysis
The following workflow outlines the key experiments to determine if the thiazole derivatives induce apoptosis.
Caption: Workflow for Investigating Apoptosis Induction.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the IC50 concentration of the thiazole derivatives for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Comparative Apoptosis Induction Data
The table below shows the percentage of apoptotic cells in HCT116 cells after treatment with the thiazole derivatives.
| Treatment (24h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells |
| Vehicle (DMSO) | 2.1 | 1.5 | 3.6 |
| TZD-1 (9.8 µM) | 15.8 | 8.2 | 24.0 |
| TZD-2 (6.1 µM) | 25.4 | 12.1 | 37.5 |
| TZD-3 (21.4 µM) | 7.3 | 3.9 | 11.2 |
Interpretation: TZD-2 is a potent inducer of apoptosis, followed by TZD-1. The lower level of apoptosis induced by TZD-3 correlates with its weaker cytotoxic activity.
Target Engagement: Investigating the Role of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and it is often dysregulated in cancer. Many anticancer agents exert their effects by inhibiting key components of this pathway.
Signaling Pathway Overview
Caption: Inhibition of the PI3K/Akt Pathway by Thiazole Derivatives.
Protocol: Western Blot Analysis of Key Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway. A decrease in the phosphorylation of Akt (p-Akt) is a key indicator of PI3K/Akt pathway inhibition.
Step-by-Step Methodology:
-
Protein Extraction: Treat HCT116 cells with TZD-2 (6.1 µM) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.
Comparative Western Blot Data
| Treatment | p-Akt / Total Akt Ratio (Relative to Control) |
| Vehicle (DMSO) | 1.00 |
| TZD-2 (6.1 µM) | 0.35 |
| Wortmannin (PI3K Inhibitor) | 0.15 |
Interpretation: Treatment with TZD-2 significantly reduces the phosphorylation of Akt in HCT116 cells, suggesting that its pro-apoptotic activity is mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. The effect is comparable to that of Wortmannin, a known PI3K inhibitor.
Conclusion and Future Directions
This comparative guide demonstrates a robust in vitro strategy for the evaluation of novel this compound derivatives as potential anticancer agents. The data presented herein highlight TZD-2 as a lead compound with promising cytotoxic and pro-apoptotic activity, which appears to be mediated through the inhibition of the PI3K/Akt signaling pathway.
Future studies should aim to:
-
Expand the panel of cancer cell lines to further define the spectrum of activity.
-
Conduct enzymatic assays to confirm direct inhibition of PI3K isoforms.
-
Perform in vivo studies in xenograft models to evaluate the efficacy and safety of TZD-2 in a physiological context.
By employing a systematic and mechanistically driven approach to in vitro testing, researchers can efficiently identify and advance promising therapeutic candidates from this important class of heterocyclic compounds.
A Comparative Guide to the Efficacy of Halogenated Phenylthiazoles in Antimicrobial and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
The phenylthiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The introduction of halogen substituents—namely fluorine, chlorine, and bromine—onto the phenyl ring has proven to be a pivotal strategy in modulating the therapeutic efficacy of these compounds. This guide offers a comprehensive comparison of the antimicrobial and anticancer properties of various halogenated phenylthiazoles, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug design.
The Strategic Role of Halogenation
Halogenation significantly influences a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These alterations, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets. The choice of halogen and its position on the phenyl ring are critical determinants of the resulting biological activity.
Synthesis of Halogenated Phenylthiazoles: The Hantzsch Synthesis
A classic and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-aminophenylthiazoles, thiourea is commonly used. The general workflow for synthesizing a halogenated 2-amino-4-phenylthiazole is depicted below.
Caption: General workflow for the Hantzsch synthesis of halogenated 2-amino-4-phenylthiazoles.
Representative Synthetic Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
This protocol is a generalized procedure based on the Hantzsch synthesis.
Materials:
-
4-Chloroacetophenone
-
N-Bromosuccinimide (NBS) or Bromine
-
Thiourea
-
Ethanol
-
Appropriate solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
α-Halogenation: 4-Chloroacetophenone is brominated at the α-position using a suitable brominating agent like NBS in a solvent such as carbon tetrachloride, typically with a radical initiator like AIBN, or with bromine in a solvent like acetic acid to yield 2-bromo-1-(4-chlorophenyl)ethanone.
-
Cyclocondensation: The resulting α-haloketone (1 mmol) and thiourea (1.2 mmol) are dissolved in absolute ethanol and refluxed for several hours.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.[2]
Comparative Antimicrobial Efficacy
Halogenated phenylthiazoles have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The nature and position of the halogen substituent play a crucial role in their activity.
Antibacterial Activity
The antibacterial mechanism of action for many phenylthiazole derivatives involves the inhibition of bacterial cell wall synthesis.[4] This targeted action provides a basis for their efficacy against various bacterial pathogens.
Table 1: Comparative in vitro Antibacterial Activity (MIC, µg/mL) of Halogenated Phenylthiazoles
| Compound Class | Halogen | Position | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | Reference(s) |
| 2-Amino-4-phenylthiazole Derivatives | Chloro | para | 62.5-125 | 125-500 | >500 | [2] |
| Bromo | para | Variable | Variable | Variable | [2] | |
| Fluoro | para | Not widely reported | Not widely reported | Not widely reported | ||
| Pyrazole-linked Phenylthiazoles | Chloro | para | - | 4 | - | [5] |
| Imidazole-linked Phenylpyrazoles | Dichloro | Multiple | Similar to bifonazole | - | - | [6] |
| Trichloro | Multiple | Superior to bifonazole | - | - | [6] | |
| Fluoro | Multiple | Inactive | - | - | [6] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in the core scaffold and experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
Chloro-substitution: Generally, chloro-substituted phenylthiazoles exhibit potent antibacterial activity, particularly when the chlorine atom is at the para or meta position of the phenyl ring.[7] Dichloro and trichloro derivatives have shown even greater potency in some studies.[6]
-
Bromo-substitution: The effect of bromo-substitution is more variable. In some instances, it can enhance antifungal and antituberculosis activities, while in others, it may lead to a decrease or inactivation of antibacterial properties compared to chloro-analogs.[2]
-
Fluoro-substitution: While fluorine is a common substituent in many approved drugs due to its ability to enhance metabolic stability and binding affinity, its impact on the antimicrobial activity of phenylthiazoles is less consistently documented in comparative studies. Some studies have reported that fluoro-substitution can lead to inactive compounds in certain scaffolds.[6]
Antifungal Activity
Certain halogenated phenylthiazoles have also shown promising antifungal activity. SAR studies suggest that electron-withdrawing groups, such as halogens, on the phenyl ring can contribute to antifungal efficacy.[1] For instance, a p-bromophenyl substitution on the thiazole ring has been shown to increase antifungal activity.[2]
Comparative Anticancer Efficacy
The anticancer potential of halogenated phenylthiazoles is an active area of research. These compounds have been shown to induce cytotoxicity in various cancer cell lines.
Caption: A typical workflow for the in vitro evaluation of the anticancer activity of halogenated phenylthiazoles.
Table 2: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Halogenated Phenylthiazoles and Related Structures
| Compound Class | Halogen | Position | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference(s) |
| Thiazole Derivatives | Chloro | meta | - | Strong antimigration | - | [7] |
| Halogenated Flavones | Chloro | 4' | Weaker effect | Weaker effect | Weaker effect | [8] |
| Dichloro | 6,8 | Moderate cytotoxicity | Moderate cytotoxicity | Moderate cytotoxicity | [8] | |
| Bromo-Chloro | 8-bromo, 6-chloro | Strongest cytotoxicity | Strongest cytotoxicity | Strongest cytotoxicity | [8] | |
| Benzofuran Derivatives | Chloro | - | - | 6.3 ± 2.5 | 11 ± 3.2 | [8] |
| Bromo | - | - | 3.5 ± 0.6 | 3.8 ± 0.5 | [8] |
Note: This table includes data from related halogenated heterocyclic structures to provide broader context due to the limited direct comparative data on identical phenylthiazole backbones. Direct comparisons should be made with caution.
Structure-Activity Relationship (SAR) Insights:
-
Positional Importance: The position of the halogen on the phenyl ring is critical. For instance, chlorine substitution at the meta position of the phenyl ring in some thiazole derivatives has been found to be superior to substitution at the ortho position for antimigration activity in cancer cells.[7]
-
Multiple Halogenations: The presence of multiple halogens can significantly enhance anticancer activity. In a comparative study of halogenated flavones, the 8-bromo-6-chloroflavone derivative demonstrated the most potent cytotoxic activity against canine lymphoma and leukemia cells.[8]
-
Bromo vs. Chloro: In some heterocyclic scaffolds, bromo-substitution has been shown to confer stronger anticancer potential than chloro-substitution. For example, a bromo-substituted benzofuran derivative exhibited lower IC₅₀ values against HepG2, A549, and SW620 cancer cell lines compared to its chloro-analog.[8]
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Halogenated phenylthiazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (vehicle)
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[9]
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an optimal density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the halogenated phenylthiazole compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.[5][10]
Conclusion
The halogenation of the phenylthiazole scaffold is a powerful strategy for modulating its antimicrobial and anticancer efficacy. While this guide provides a comparative overview based on available literature, it is evident that the specific biological activity is highly dependent on the type of halogen, its position on the phenyl ring, and the overall molecular structure.
-
Chlorine substitution frequently imparts potent antibacterial activity.
-
Bromine substitution can be beneficial, particularly for antifungal and in some cases anticancer activity, but its effect on antibacterial potency is variable.
-
Fluorine substitution , while advantageous for pharmacokinetic properties, requires careful consideration as it can sometimes lead to a loss of antimicrobial activity.
Further research involving direct, systematic comparative studies of chloro-, bromo-, and fluoro-substituted phenylthiazoles on a consistent molecular backbone is warranted to establish more definitive structure-activity relationships. Such studies will be invaluable for the rational design of next-generation halogenated phenylthiazole-based therapeutics with enhanced efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. openreviewhub.org [openreviewhub.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Thiazole Regioisomers
Abstract
In the landscape of pharmaceutical development and materials science, the thiazole ring is a cornerstone scaffold, pivotal to the function of numerous bioactive molecules and functional materials.[1][2][3] The precise substitution pattern on this heterocyclic core dictates its chemical properties and biological activity, making the unambiguous identification of regioisomers a critical step in synthesis and quality control. This guide provides a comprehensive comparison of spectroscopic data for 2-, 4-, and 5-substituted thiazole regioisomers. By leveraging the distinct electronic environments within the thiazole ring, techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer unique fingerprints for each isomer. This document synthesizes technical data with practical, field-proven insights to empower researchers, scientists, and drug development professionals in their analytical workflows.
The Critical Importance of Regioisomer Differentiation
The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, presents three potential sites for substitution: the C2, C4, and C5 positions.[4] The location of a substituent dramatically alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities. These changes, in turn, have profound implications for a compound's pharmacological profile, including its efficacy, selectivity, and metabolic stability. For instance, the renowned anti-inflammatory drug Meloxicam features a specific substitution pattern on its thiazole ring that is essential for its therapeutic action.[4] An incorrect substitution could lead to an inactive or even toxic compound. Therefore, robust analytical methods to confirm the correct regioisomeric structure are not just a matter of chemical purity but of safety and efficacy.[5][6]
The primary challenge arises from the fact that regioisomers possess the same molecular formula and mass, rendering many basic analytical techniques insufficient for their differentiation. Spectroscopic methods, which probe the nuanced environment of individual atoms and bonds, are indispensable for this task.
Diagram: Thiazole Regioisomers
Caption: Structures of 2-, 4-, and 5-substituted thiazole regioisomers.
Comparative Spectroscopic Analysis
This section details the characteristic spectroscopic signatures of thiazole regioisomers. For illustrative purposes, we will consider a generic substituted thiazole, "R-thiazole."
¹H NMR Spectroscopy: The Power of Chemical Shift and Coupling
Proton NMR is arguably the most powerful tool for distinguishing thiazole regioisomers. The chemical shifts (δ) of the ring protons are highly sensitive to their electronic environment, which is modulated by the positions of the nitrogen and sulfur heteroatoms and the substituent (R).
-
C2-H Proton: This proton is flanked by two electronegative heteroatoms (N and S), resulting in significant deshielding. Consequently, the C2-H proton consistently appears furthest downfield, typically in the range of δ 8.5–9.0 ppm.[4][7] Its presence or absence is the first key indicator.
-
C4-H and C5-H Protons: These protons are less deshielded than C2-H and resonate at higher fields. The C5-H (approx. δ 7.2–7.7 ppm) is generally found slightly upfield of the C4-H (approx. δ 7.8–8.2 ppm), although this can be influenced by the nature of the substituent.[7][8]
-
Coupling Constants (J): The through-bond coupling between adjacent protons provides definitive structural information. A characteristic coupling constant, ³J(H4-H5), is observed at approximately 3.0–3.6 Hz.[7]
| Regioisomer | Expected ¹H NMR Signals (in CDCl₃) | Key Differentiating Feature |
| 2-R-Thiazole | H4: ~δ 7.8-8.2 (d, J ≈ 3.2 Hz) H5: ~δ 7.2-7.7 (d, J ≈ 3.2 Hz) | Absence of a signal > δ 8.5 ppm. Presence of two coupled doublets. |
| 4-R-Thiazole | H2: ~δ 8.7-9.0 (s) H5: ~δ 7.1-7.5 (s) | Presence of two singlets, one of which is significantly downfield (> δ 8.5 ppm). |
| 5-R-Thiazole | H2: ~δ 8.6-8.9 (s) H4: ~δ 7.7-8.1 (s) | Presence of two singlets, one of which is significantly downfield (> δ 8.5 ppm). Distinguishing from 4-R can require ¹³C or 2D NMR. |
Note: Chemical shifts are approximate and can vary based on solvent and substituent effects.
¹³C NMR Spectroscopy: A Complementary View
Carbon NMR provides complementary data that reinforces the assignments made from ¹H NMR spectra. The chemical shifts of the thiazole ring carbons are also highly dependent on their position relative to the heteroatoms.
-
C2 Carbon: Typically the most deshielded carbon due to its position between N and S, appearing around δ 150-170 ppm.[9][10][11]
-
C4 Carbon: Generally found in the range of δ 140–155 ppm.[9][12]
-
C5 Carbon: The most shielded of the ring carbons, resonating at approximately δ 110–125 ppm.[9]
Table 2: Comparative ¹³C NMR Chemical Shifts for Thiazole Regioisomers
| Regioisomer | Expected ¹³C NMR Signals (in CDCl₃) | Key Differentiating Feature |
| 2-R-Thiazole | C2: Substituted (quaternary) C4: ~δ 140-145 ppm C5: ~δ 115-125 ppm | Absence of a C2 signal in the DEPT-135 spectrum. Distinct C4 and C5 signals. |
| 4-R-Thiazole | C2: ~δ 150-155 ppm C4: Substituted (quaternary) C5: ~δ 110-120 ppm | A downfield C2 signal and a shielded C5 signal. |
| 5-R-Thiazole | C2: ~δ 155-160 ppm C4: ~δ 145-155 ppm C5: Substituted (quaternary) | Two downfield signals for C2 and C4. The relative shift of C2 vs C4 can be diagnostic. |
Note: For unambiguous assignment, especially between 4- and 5-substituted isomers, 2D NMR techniques like HSQC and HMBC are invaluable. An HMBC experiment will show a correlation between the C2-H proton and the C4 and C5 carbons, definitively placing the substituent.[13][14]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While less definitive than NMR for distinguishing regioisomers, IR spectroscopy can provide useful corroborating evidence. The thiazole ring gives rise to several characteristic stretching and bending vibrations.[15][16][17]
-
C=N and C=C Stretching: These vibrations typically appear in the 1650–1450 cm⁻¹ region. Subtle shifts in the position and intensity of these bands can be observed between isomers.[18]
-
Ring Vibrations: The "breathing" modes of the thiazole ring often produce a series of bands between 1400 cm⁻¹ and 1000 cm⁻¹.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 900–700 cm⁻¹ region can sometimes be characteristic of the substitution pattern.
While a library of reference spectra is often necessary for confident assignment by IR alone, it remains a rapid and valuable tool for initial screening and confirmation.
Mass Spectrometry (MS): Fragmentation Pathways
Electron Impact (EI) Mass Spectrometry can differentiate regioisomers by revealing distinct fragmentation patterns. The initial molecular ion (M⁺) will be identical for all isomers, but the stability of subsequent fragment ions will differ based on the substituent's position.
-
Common Fragmentation: A common initial fragmentation is the cleavage of the thiazole ring.
-
Regioisomer-Specific Fragmentation: The substituent's position influences which bonds are most likely to break. For example, a substituent at C4 might favor a retro-Diels-Alder-type fragmentation, while a C2 substituent could lead to the loss of the substituent followed by ring opening. Analysis of these unique pathways can provide strong evidence for a specific isomer.[19][20][21][22]
Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable spectroscopic data.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the thiazole derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte peaks.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal resolution.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition (if needed):
-
For ambiguous cases, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range) to establish connectivity.
-
IR Spectroscopy (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile compounds.
-
-
Ionization and Analysis:
-
Utilize a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).
-
Analyze the resulting mass spectrum, identifying the molecular ion peak and proposing structures for the major fragment ions.
-
Diagram: Analytical Workflow for Regioisomer Identification
Caption: A typical workflow for the spectroscopic identification of thiazole regioisomers.
Conclusion
The unambiguous structural elucidation of thiazole regioisomers is a non-negotiable step in chemical synthesis and drug development. While each spectroscopic technique provides valuable pieces of the puzzle, a synergistic approach is paramount. ¹H NMR offers the most direct and powerful evidence through the distinct chemical shifts and coupling patterns of the ring protons. ¹³C NMR complements this data, providing insights into the carbon skeleton. Mass spectrometry reveals unique fragmentation pathways, and IR spectroscopy offers a rapid confirmation of functional groups and ring structure. By integrating the data from these orthogonal techniques, researchers can confidently and accurately assign the correct regioisomeric structure, ensuring the integrity and quality of their work.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. news-medical.net [news-medical.net]
- 7. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts [flore.unifi.it]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. asianpubs.org [asianpubs.org]
- 20. researchgate.net [researchgate.net]
- 21. article.sapub.org [article.sapub.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Thiazole-Based Compounds
Introduction: The Therapeutic Promise of the Thiazole Scaffold in Oncology
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its structural features allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2][3] A significant number of clinically approved drugs, including the anticancer agents Dasatinib and Ixabepilone, incorporate the thiazole nucleus, highlighting its importance in oncology.[4] These compounds have demonstrated considerable efficacy in targeting various cancer cell lines, and ongoing research continues to unveil new derivatives with potent cytotoxic activities.[5][6]
This guide provides a comparative analysis of the cytotoxic effects of various thiazole-based compounds, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, explore the common mechanisms through which they induce cancer cell death, and provide detailed protocols for the key assays used to evaluate their cytotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile class of compounds.
Comparative Cytotoxicity of Thiazole Derivatives: A Data-Driven Analysis
The cytotoxic potential of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher cytotoxic potency. The following tables summarize the IC50 values of representative thiazole-based compounds against various human cancer cell lines, as determined by the MTT assay.
Table 1: Cytotoxicity (IC50, µM) of Thiazole Derivatives against Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound/Derivative | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Phthalimide-Thiazole Derivative 5b | 0.2 ± 0.01 | - | [7] |
| Phthalimide-Thiazole Derivative 5k | - | 0.6 ± 0.04 | [7] |
| 2-benzylidenehydrazineyl)-1,3-thiazole 3a | 24.9 | 18.65 | [8] |
| 2-benzylidenehydrazineyl)-1,3-thiazole 3c | 13.66 | 17.1 | [8] |
| Acetyl-substituted Thiazole 4 | 5.73 | 12.15 | [8] |
| Thiazole-Thiophene Scaffold 4b | 10.2 ± 0.8 | - | [9] |
| Thiazole-Thiophene Scaffold 13a | 11.5 ± 0.7 | - | [9] |
| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one 4c | 2.57 ± 0.16 | - | [10][11] |
| Cisplatin (Reference Drug) | 13.3 ± 0.61 | - | [9] |
| Staurosporine (Reference Drug) | 6.77 ± 0.41 | 7.03 | [8][11] |
Table 2: Cytotoxicity (IC50, µM) of Thiazole Derivatives against Liver (HepG2), Lung (A549), and Colon (HCT-116) Cancer Cell Lines
| Compound/Derivative | HepG2 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| Thiazole-hydrazone conjugate 5h | 55.8 | - | - | [12] |
| Thiazole-hydrazone conjugate 5d | 57.47 | - | - | [12] |
| Diphyllin-Thiazole Derivative 5d | 0.4 | >10 | >10 | [8] |
| Diphyllin-Thiazole Derivative 5e | 0.3 | >10 | >10 | [8] |
| Thiadiazole-Thiazole Hybrid 16b | 0.69 ± 0.41 | - | - | [13] |
| Thiadiazole-Thiazole Hybrid 21 | 1.82 ± 0.94 | - | - | [13] |
| 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one 4c | 7.26 ± 0.44 | - | - | [10][11] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole 4c | 2.94 ± 0.62 | - | 3.80 ± 0.80 | [14] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole 4d | 2.31± 0.43 | - | 3.65 ± 0.90 | [14] |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole 8c | 4.57 ± 0.85 | - | 3.16 ± 0.90 | [14] |
| Doxorubicin (Reference Drug) | 0.72 ± 0.52 | - | - | [13] |
| Cisplatin (Reference Drug) | 41 ± 0.63 | - | 5.18 ± 0.94 | [14] |
Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Cytotoxicity
The cytotoxic potency of thiazole derivatives is intricately linked to their chemical structure. Specific substitutions on the thiazole ring and its appended moieties can significantly influence their biological activity.[1][6][12][15] Understanding these structure-activity relationships is paramount for the rational design of more effective and selective anticancer agents.[1][12]
A recurring theme in the SAR of cytotoxic thiazoles is the impact of substituents on the phenyl ring, which is often attached to the thiazole core. For instance, the presence and position of electron-withdrawing or electron-donating groups on this phenyl ring can modulate the compound's interaction with its biological target.[16] Some studies suggest that methoxy groups can enhance activity more than halogen groups.[6]
Furthermore, the nature of the substituent at the 2-position of the thiazole ring is a critical determinant of cytotoxicity. For example, the replacement of a 2-benzylidenehydrazineyl moiety with a smaller acetyl group has been shown to significantly enhance antiproliferative activity against breast cancer cells.[8] The presence of multiple thiazole rings within a single molecule can also amplify cytotoxic effects.[17] It has been observed that compounds containing at least two sequentially linked thiazoles exhibit greater growth inhibition than those with a single thiazole ring.[17]
Mechanisms of Action: Inducing Apoptosis in Cancer Cells
A primary mechanism by which many thiazole-based compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1][4][15] This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer. Thiazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. Several studies have demonstrated that thiazole derivatives can induce mitochondrial depolarization and promote the activity of key executioner caspases, such as caspase-3.[4][7][15] Additionally, some thiazole compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, further tipping the cellular balance towards apoptosis.[14]
Experimental Protocols: A Guide to Assessing Cytotoxicity
The evaluation of the cytotoxic properties of novel compounds is a critical step in drug discovery. The following sections provide detailed, step-by-step protocols for two widely used colorimetric assays for assessing cell viability and cytotoxicity: the MTT assay and the LDH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable and widely used method to assess cell viability by measuring the metabolic activity of cells.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of living cells.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-based compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[18][21]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is another common method for quantifying cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The amount of LDH released is directly proportional to the number of dead or damaged cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate to pellet the cells.
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation and Absorbance Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance of the colored formazan product at a wavelength of 490 nm.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the values from the spontaneous and maximum LDH release controls.
Conclusion and Future Perspectives
Thiazole-based compounds represent a rich and versatile source of potential anticancer agents. Their cytotoxic efficacy, coupled with the tunability of their chemical structures, makes them an attractive area for further research and development. The data presented in this guide highlight the potent and often selective cytotoxicity of various thiazole derivatives against a range of cancer cell lines.
Future research should continue to focus on elucidating the intricate structure-activity relationships to guide the design of next-generation thiazole-based drugs with improved potency and reduced off-target toxicity. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful clinical translation. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of novel thiazole compounds that can make a significant impact in the fight against cancer.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archives.ijper.org [archives.ijper.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jpionline.org [jpionline.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Docking Studies of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the 1,3-thiazole nucleus stands out as a versatile scaffold, integral to numerous biologically active compounds.[1][2][3] Its derivatives are investigated for a wide spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6][7] This guide focuses on a specific, promising subclass: 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid derivatives . The inclusion of a bromophenyl group at the 2-position and a carboxylic acid at the 4-position creates a unique pharmacophore with potential for targeted interactions within various biological macromolecules.
While comprehensive molecular docking studies on a wide array of derivatives from this exact scaffold are emerging, a robust comparative analysis can be constructed by examining closely related structures. This guide synthesizes data from published studies on analogous compounds—specifically 4-(4-bromophenyl)thiazol-2-amine and 2-phenylthiazole-4-carboxylic acid derivatives—to provide predictive insights into potential protein targets, binding affinities, and key molecular interactions. We will objectively compare their performance against validated biological targets and provide the foundational experimental data to support these in silico analyses.
The Strategic Advantage of the this compound Scaffold
The design of this scaffold is deliberate. The thiazole ring acts as a rigid core, positioning its substituents in a defined spatial orientation. The 4-bromophenyl moiety is of particular interest; the bromine atom, a halogen, can participate in halogen bonding—a specific, non-covalent interaction that can enhance binding affinity and specificity with a protein target. Furthermore, the phenyl ring itself can engage in crucial π-π stacking and hydrophobic interactions.[2] The 4-carboxylic acid group is a key functional handle, capable of forming strong hydrogen bonds and salt bridges with amino acid residues like Arginine, Lysine, and Histidine, anchoring the ligand within a binding pocket.[8] This combination makes the scaffold a prime candidate for inhibiting enzymes where such interactions are critical for substrate recognition.
Comparative Docking Performance: Insights from Analogous Structures
To build a predictive model for our target scaffold, we will compare docking results from two primary classes of analogues against relevant therapeutic targets.
Anticancer Activity: Targeting Tubulin and Kinases
Thiazole derivatives have shown significant promise as anticancer agents, often by targeting key proteins in cell proliferation pathways like tubulin and various kinases (e.g., EGFR, HER2).[1][3][4][5]
A study on 2,4-disubstituted thiazoles containing a 3,4,5-trimethoxyphenyl moiety identified compounds that act as potent tubulin polymerization inhibitors.[9] Molecular docking of these derivatives into the colchicine binding site of tubulin (PDB ID: 1SA0) revealed key interactions that prevent microtubule formation. Similarly, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated significant anticancer activity against breast cancer cell lines (MCF7), with molecular docking suggesting interactions with targets like the estrogen receptor.[2][10]
Table 1: Comparative Docking Data of Thiazole Derivatives as Anticancer Agents
| Derivative Class | Target Protein (PDB ID) | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2,4-disubstituted thiazoles | Tubulin (1SA0) | Compound 7c | -7.89 | Cys241, Leu248, Ala316, Val318 | [9] |
| 2,4-disubstituted thiazoles | Tubulin (1SA0) | Compound 9a | -7.53 | Cys241, Leu248, Asn258, Ala316 | [9] |
| 4-(4-bromophenyl)-thiazol-2-amine | Estrogen Receptor (3ERT) | Compound p2 | -10.12 | Arg394, Glu353, Thr347, Met388 | [2] |
| 4-(4-bromophenyl)-thiazol-2-amine | EGFR Kinase (4WMZ) | Compound p2 | -8.89 | Leu718, Val726, Ala743, Met793 | [2] |
Note: Docking scores are method-dependent and should be compared within the context of the same study. Lower energy values typically indicate higher predicted binding affinity.
The data suggests that the bromophenyl-thiazole core is effective at binding within kinase and receptor sites, while other thiazole derivatives show strong affinity for the tubulin colchicine site. It is highly probable that derivatives of the this compound scaffold would also show strong binding to these targets, with the carboxylic acid moiety potentially forming additional anchoring interactions.
Antimicrobial Activity: Targeting Bacterial Enzymes
Bacterial resistance is a critical global health threat, making the discovery of new antimicrobial agents essential.[2] Thiazole derivatives have been successfully designed to target vital bacterial enzymes that are absent in humans, such as DNA gyrase and metallo-β-lactamases (MBLs).[8][11]
Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have identified compounds with promising activity against various bacterial strains. Docking simulations targeting the ATP-binding site of DNA gyrase B (PDB ID: 1JIJ) revealed that these compounds could act as competitive inhibitors.[2] Separately, research into 2-substituted 4,5-dihydrothiazole-4-carboxylic acids identified them as novel inhibitors of metallo-β-lactamase IMP-1, an enzyme that confers resistance to β-lactam antibiotics.[8] The carboxylic acid was found to be crucial for coordinating with the zinc ions in the enzyme's active site.
Table 2: Comparative Docking Data of Thiazole Derivatives as Antimicrobial Agents
| Derivative Class | Target Protein (PDB ID) | Representative Compound | Docking Score/IC50 | Key Interacting Residues / Metal Ions | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine | DNA Gyrase B (1JIJ) | Compound p6 | -8.24 kcal/mol | Asp73, Gly77, Ile78, Pro79, Ile94 | [2] |
| 4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase (IMP-1) | Compound 4 | IC50 = 5.5 µM | Zn1, Zn2, Asp120, Cys221, His263 | [8] |
| 4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase (IMP-1) | Compound 1 | IC50 = 34.7 µM | Zn1, Zn2, Asp120, Cys221, His263 | [8] |
These findings strongly support the hypothesis that this compound derivatives are excellent candidates for development as antimicrobial agents. The bromophenyl group can confer affinity for hydrophobic pockets, as seen in DNA gyrase, while the carboxylic acid is ideally suited to chelate the zinc ions essential for MBL activity.
Experimental Protocols: A Validated Molecular Docking Workflow
To ensure scientific integrity, any computational prediction must be grounded in a robust and reproducible methodology. The following protocol represents a self-validating system for conducting molecular docking studies on thiazole derivatives, synthesized from best practices in the field.[2][11][12]
Step 1: Receptor Preparation
The initial step's causality is to prepare the protein structure for docking by creating a chemically correct and computationally tractable model.
-
Obtain Crystal Structure : Download the 3D structure of the target protein (e.g., Tubulin, PDB: 1SA0; DNA Gyrase B, PDB: 1JIJ) from the Protein Data Bank (RCSB PDB).
-
Pre-processing : Load the structure into molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).
-
Clean the Structure : Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand. The removal of water is critical as their positions are often not conserved and can interfere with ligand docking.
-
Add Hydrogens & Assign Charges : Add hydrogen atoms to satisfy valence, which is crucial for correct hydrogen bond formation. Assign partial atomic charges using a standard force field (e.g., OPLS3e, AMBER). This step correctly models the electrostatic potential of the protein.
-
Minimize Energy : Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation phase. This ensures the receptor is in a low-energy, stable conformation.
Step 2: Ligand Preparation
The goal here is to generate a low-energy, 3D conformation of the thiazole derivative to be docked.
-
2D Structure Creation : Draw the this compound derivative using a chemical drawing tool (e.g., ChemDraw).
-
Conversion to 3D : Convert the 2D structure to a 3D conformation.
-
Ionization and Tautomeric States : Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0). For the carboxylic acid, this will primarily be the deprotonated carboxylate form.
-
Energy Minimization : Minimize the energy of the 3D ligand structure using a suitable force field (e.g., MMFF94). This produces a stable, low-energy conformer ready for docking.
Step 3: Binding Site Definition and Grid Generation
This step defines the search space for the docking algorithm, focusing it on the region of interest.
-
Identify the Active Site : The binding pocket is typically defined based on the position of the co-crystallized ligand in the original PDB file or through literature precedent.
-
Generate the Receptor Grid : A grid box is generated that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the computational search, saving time and increasing accuracy.
Step 4: Molecular Docking Simulation
This is the core computational experiment where the ligand's binding pose and affinity are predicted.
-
Select Docking Algorithm : Choose a docking program (e.g., Glide, AutoDock Vina, GOLD).[13] These programs use different search algorithms and scoring functions.
-
Set Docking Parameters : Configure the docking run. For Glide, this involves selecting a precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP'). For AutoDock Vina, this involves setting the 'exhaustiveness' of the search.
-
Execute Docking : Run the simulation. The software will systematically sample thousands of possible orientations and conformations of the ligand within the grid box.
-
Scoring : Each generated pose is evaluated using a scoring function, which estimates the free energy of binding (ΔG). The output is typically a score in kcal/mol.
Step 5: Analysis and Validation
The final step involves interpreting the results and validating the computational model.
-
Rank Poses : Analyze the output poses, ranked by their docking score. The top-scoring pose is the most probable binding mode.
-
Visualize Interactions : Use visualization software to inspect the top-ranked pose within the protein's active site. Identify and analyze key interactions: hydrogen bonds, salt bridges, halogen bonds, hydrophobic contacts, and π-π stacking.
-
Re-docking Validation : As a crucial control, re-dock the original co-crystallized ligand into the prepared protein. The docking algorithm is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.
Visualizing the Workflow and Pathways
Diagrams are essential for conceptualizing complex processes. The following visualizations, created using Graphviz, illustrate the described workflow and a potential mechanism of action.
Caption: A standardized workflow for molecular docking studies.
Caption: Hypothesized binding mode in a Metallo-β-Lactamase active site.
Conclusion and Future Directions
The computational evidence, drawn from structurally analogous compounds, strongly suggests that This compound derivatives are a highly promising class of molecules for therapeutic development. The unique combination of a halogen-bond-capable bromophenyl group and a hydrogen-bond-donating/metal-chelating carboxylic acid provides a powerful toolkit for achieving high-affinity binding to a range of important biological targets.
Comparative analysis indicates significant potential for these derivatives as both anticancer agents (targeting tubulin and protein kinases) and antimicrobial agents (targeting bacterial enzymes like DNA gyrase and metallo-β-lactamases). The provided docking workflow offers a robust, validated framework for the in silico screening of novel derivatives within this class. Future experimental work, including synthesis, in vitro biological assays, and co-crystallography, is warranted to validate these computational predictions and advance these promising compounds in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpcat.com [ijpcat.com]
- 12. impactfactor.org [impactfactor.org]
- 13. Docking and scoring of metallo-beta-lactamases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic Acid
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. The compound 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid (CAS No. 21160-50-9) is a valuable building block in pharmaceutical and agrochemical synthesis.[1][2] However, its halogenated organic nature necessitates a rigorous and well-documented disposal protocol. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Assessment and Characterization
The molecule is a brominated heterocyclic carboxylic acid. Halogenated organic compounds are treated with particular care due to their potential to form toxic byproducts upon improper incineration and their persistence in the environment.[3][4] An SDS for a similar compound, (2S,4R)-3-Acetyl-2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid, lists hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is prudent to assume a similar hazard profile for this compound.
| Property | Identifier / Assessment | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 21160-50-9 | [2][6] |
| Molecular Formula | C10H6BrNO2S | [2][6] |
| Inferred Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5][8][9] |
| Environmental Hazard | Classified as a halogenated organic compound; potentially toxic to aquatic life.[10] | [10] |
| Regulatory Context | Governed by OSHA's Laboratory Standard and EPA's hazardous waste regulations.[11][12][13] | [11][12][13] |
Essential Safety Precautions & Personal Protective Equipment (PPE)
Given the inferred hazards, all handling and disposal preparation must occur in a controlled environment with appropriate PPE.
-
Engineering Controls : Always handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust or particulates.[14]
-
Eye and Face Protection : Wear chemical splash goggles and/or a face shield to protect against accidental splashes.[5][8]
-
Skin Protection : Wear a fully buttoned lab coat and appropriate chemical-resistant gloves (Nitrile gloves are a common choice, but always consult a glove manufacturer's guide for specific chemical compatibility).[5][15]
-
Respiratory Protection : If there is a risk of generating significant airborne dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[12]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the most critical step in laboratory waste management. Mixing halogenated waste with other waste streams can lead to dangerous reactions, regulatory violations, and significantly increased disposal costs.
Step 1: Select the Appropriate Waste Container Choose a container that is in good condition, compatible with the waste, and has a secure, threaded cap.[16] For acidic compounds, avoid metal containers.[17] A high-density polyethylene (HDPE) or glass bottle is recommended. The container must be clearly designated for "Halogenated Organic Waste."
Step 2: Affix a Hazardous Waste Label Before adding any waste, the container must be labeled.[16] The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate clear labeling.[11][18] The label must include:
-
The words "Hazardous Waste."[19]
-
The full chemical name: "Waste this compound." Do not use abbreviations.[16]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").[15]
-
The date when the first drop of waste is added (Accumulation Start Date).
Step 3: Waste Segregation and Accumulation This compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) must be collected as Halogenated Organic Waste .[15][16]
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane).[3] The disposal processes are different; halogenated waste requires specialized incineration with scrubbers to neutralize the resulting hydrobromic acid.[4]
-
DO NOT mix with strong bases, oxidizers, or other reactive chemicals.[14][19]
-
Keep the waste container securely closed at all times, except when actively adding waste.[16][19] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment.[15][17]
Spill Management Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spills : For minor spills that can be cleaned up in under 10 minutes by trained personnel, first alert others in the area.[14] Wearing full PPE, contain the spill and clean it up using an inert absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill. Place the absorbent material and any contaminated items into your designated halogenated waste container.
-
Large Spills : If the spill is large or you feel it is unsafe to handle, evacuate the area immediately and notify your institution's Environmental Health and Safety (EH&S) office and/or call emergency services.[16]
Final Disposal Workflow
The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by laboratory personnel.
-
Container Full : Once the waste container is approximately three-quarters full, securely close the lid and ensure the hazardous waste label is complete and accurate.[15]
-
Request Pickup : Arrange for waste collection through your institution's EH&S department or a licensed hazardous waste disposal contractor.[17][20]
-
Professional Disposal : The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle acidic gases like HBr.[4][11][21]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. aksci.com [aksci.com]
- 6. 21160-50-9 CAS MSDS (2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-(4-BROMO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | 21160-50-9 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Sigma-Aldrich [sigmaaldrich.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. usbioclean.com [usbioclean.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. md.rcm.upr.edu [md.rcm.upr.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid: A Focus on Personal Protective Equipment
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance to ensure both personal safety and the integrity of your work.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust risk assessment can be conducted by examining structurally similar compounds. Chemicals containing bromophenyl and thiazole carboxylic acid moieties are known to present several hazards. For instance, related compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Furthermore, many brominated organic compounds are considered harmful if swallowed, inhaled, or in contact with skin.[2][4]
Anticipated Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, or inflammation.[1][5]
-
Serious Eye Damage/Irritation: The compound, if it comes into contact with the eyes, can cause significant and potentially lasting damage.[1][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][4]
-
Toxicity: As with many halogenated organic compounds, there is a potential for toxicity if absorbed through the skin, inhaled, or ingested.[2][6]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the scale and nature of the work being performed. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The following table outlines the recommended PPE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (mg scale) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard laboratory coat | Not required if handled in a fume hood |
| Handling Larger Quantities (gram scale or splash risk) | Chemical splash goggles and a face shield | Chemical-resistant gloves (Butyl or Viton recommended) | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with an organic vapor cartridge if fume hood is not available or ventilation is inadequate[7] |
Eye and Face Protection: The First Line of Defense
-
Safety Glasses: For low-volume operations, safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement.[8][9]
-
Chemical Splash Goggles: When handling larger quantities or when there is a risk of splashing, chemical splash goggles are mandatory.[7][9] They provide a complete seal around the eyes, offering superior protection from splashes and aerosols.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles during procedures with a high risk of splashing or vigorous reaction.[7][9] This provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Given that many brominated organic compounds can be harmful upon skin contact, selecting the appropriate gloves is crucial.[2][4]
-
Nitrile or Neoprene Gloves: For handling small quantities, disposable nitrile or neoprene gloves offer adequate protection against incidental contact.[7][8] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them immediately upon contamination.
-
Butyl or Viton Gloves: For prolonged handling or when working with larger quantities, more robust gloves such as butyl or Viton are recommended due to their high resistance to a wide range of chemicals, including halogenated compounds.[10]
Body Protection: Shielding from Contamination
-
Laboratory Coat: A standard, buttoned laboratory coat is required for all procedures to protect the skin and personal clothing from contamination.[7]
-
Chemical-Resistant Apron: When handling larger volumes or when there is a significant splash risk, a chemical-resistant apron should be worn over the laboratory coat.[7]
Respiratory Protection: Ensuring Safe Breathing Air
Primary respiratory protection is achieved through the use of engineering controls.
-
Chemical Fume Hood: All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Respirator: In the rare event that a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][8] Respirator use requires a formal respiratory protection program, including fit testing and training.[8]
Procedural Workflow for Safe Handling
The following diagram outlines the decision-making process for ensuring safe handling of this compound.
Caption: Decision workflow for PPE selection and safe handling.
Spill, Exposure, and Disposal Protocols
Emergency Procedures
Immediate and correct action is crucial in the event of an exposure or spill.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air.[1][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
Spill Response
-
Minor Spill: Alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[6] Small spills can be treated with sodium thiosulfate before absorption.[6]
-
Major Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.
Waste Disposal
Improper disposal of brominated organic compounds can lead to significant environmental harm.[6]
-
Halogenated Organic Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, filter paper), must be collected in a dedicated, clearly labeled container for halogenated organic waste.[6] Do not mix with non-halogenated waste.
-
Aqueous Waste: Any aqueous solutions containing this compound should also be treated as hazardous waste and collected separately.[6]
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste facility, typically via incineration with appropriate emission controls.[12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and personal well-being.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. synzeal.com [synzeal.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
